molecular formula C₁₃H₁₉Cl₂NO₃ B1162491 m-Chloro Salbutamon Hydrochloride

m-Chloro Salbutamon Hydrochloride

カタログ番号: B1162491
分子量: 308.2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-Chloro Salbutamon Hydrochloride, also known as M-Chloro Salbutamon Hydrochloride, is a useful research compound. Its molecular formula is C₁₃H₁₉Cl₂NO₃ and its molecular weight is 308.2. The purity is usually 95%.
BenchChem offers high-quality m-Chloro Salbutamon Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Chloro Salbutamon Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₁₃H₁₉Cl₂NO₃

分子量

308.2

同義語

1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)phenyl]-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Salbutamol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide addresses the physicochemical properties of Salbutamol Hydrochloride. Following a comprehensive search of scientific literature and chemical databases, no public data was found for a compound named "m-Chloro Salbutamol Hydrochloride." It is concluded that this may be a typographical error or a reference to a novel, undocumented compound. This document will, therefore, focus on the widely studied and pharmaceutically relevant parent compound, Salbutamol (also known as Albuterol), and its hydrochloride salt, providing a robust framework for understanding its chemical and physical behavior.

Introduction: The Scientific Profile of a Core Bronchodilator

Salbutamol is a short-acting β2-adrenergic receptor agonist indispensable in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its formulation, delivery, stability, and bioavailability. For drug development professionals, a granular understanding of these characteristics is not merely academic; it is the foundation upon which stable, safe, and effective pharmaceutical products are built. This guide provides a detailed examination of the critical physicochemical attributes of Salbutamol Hydrochloride, offering both foundational knowledge and practical, field-proven insights for researchers and formulation scientists.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the starting point for all subsequent characterization.

  • IUPAC Name: 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride[]

  • Synonyms: (R)-Albuterol HCl, Levalbuterol HCl, Levosalbutamol HCl[]

  • CAS Number: 50293-90-8 (for the R-enantiomer hydrochloride)[4]

  • Molecular Formula: C13H22ClNO3[4]

  • Molecular Weight: 275.77 g/mol [4]

The Salbutamol molecule features a catechol-like ring, a chiral center at the benzylic alcohol, and a secondary amine with a bulky tert-butyl group. These functional groups are the primary determinants of its solubility, pKa, and chemical reactivity.

PropertyValueReference
Molecular Formula C13H22ClNO3 (HCl salt)[4]
Molecular Weight 275.77 g/mol (HCl salt)[4]
Appearance White or almost white crystalline powder[5]
Melting Point 169-171°C (for (R)-Salbutamol HCl)[][4]
pKa Values 9.3 (amino group), 10.3 (phenolic group)[6][7]

Solubility Profile: A Key to Formulation

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and bioavailability, and informs the choice of formulation strategy (e.g., solutions, suspensions). Salbutamol's solubility is highly dependent on the solvent and pH due to its ionizable functional groups.

SolventSolubilityReference
Water Freely soluble (Sulfate salt)[5]; Sparingly soluble (base)[8][9]
Ethanol (96%) Soluble (base)[8]; Very slightly soluble (Sulfate salt)[5]
Methanol Soluble
Chloroform Very soluble[8]
Methylene Chloride Practically insoluble or very slightly soluble (Sulfate salt)[5]

The enhanced aqueous solubility of the salt forms (hydrochloride and sulfate) compared to the free base is a critical factor enabling the formulation of aqueous solutions for nebulization and injection.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of Salbutamol Hydrochloride in various solvents (e.g., water, ethanol).

Methodology:

  • Preparation: Add an excess amount of Salbutamol Hydrochloride powder to a series of sealed vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved drug.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in mg/mL or mol/L.

Ionization Behavior (pKa) and its Implications

Salbutamol is an amphoteric molecule with two key ionizable groups: a secondary amine and a phenolic hydroxyl group. Their respective pKa values are critical for predicting its behavior in different pH environments.

  • pKa1 (Amine): ~9.3 [6][7]

  • pKa2 (Phenol): ~10.3 [6][7]

Causality: The amine group (pKa ~9.3) will be predominantly protonated (cationic) at physiological pH (~7.4), contributing to its water solubility. The phenolic group (pKa ~10.3) will be largely non-ionized. This ionization state is fundamental to its interaction with the β2-adrenergic receptor and influences its absorption, distribution, and excretion profile. The relationship between pH and the ionization state is a core concept for developing liquid formulations with optimal stability and for predicting in-vivo absorption.

Caption: Ionization state of Salbutamol at different pH ranges.

Solid-State Properties: Polymorphism and Thermal Behavior

The solid-state form of an API can significantly impact its stability, manufacturability, and bioavailability.[1]

  • Melting Point: The melting point for (R)-Salbutamol Hydrochloride is reported to be in the range of 169-171°C.[][4] This relatively high melting point is indicative of a stable crystalline lattice.

  • Polymorphism: Salbutamol is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[1][5] These polymorphs can have different physicochemical properties, including solubility and hygroscopicity. For inhalation products, controlling the polymorphic form is critical to ensure consistent particle size, aerodynamic performance, and stability, as different forms can affect powder flow and dispersion.[1]

Chemical Stability and Degradation

Salbutamol is susceptible to degradation, primarily through oxidation. Its stability is influenced by pH, temperature, light, and the presence of oxygen.

  • Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by light and the presence of metal ions. This can lead to the formation of colored degradation products.

  • pH Influence: The stability of salbutamol in aqueous solution is pH-dependent. Maximum stability is observed in the acidic pH range of 3 to 4.[10]

  • Storage Conditions: To maintain purity and stability, Salbutamol Hydrochloride should be stored protected from light in a well-closed container.[4][9] For solutions, refrigeration at 5°C ± 3°C can ensure physical and chemical stability for extended periods.[11]

Analytical Characterization Workflows

A suite of analytical techniques is required for the comprehensive characterization of Salbutamol Hydrochloride. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assay, purity, and stability testing.

Workflow: HPLC Method for Stability and Purity Analysis

Caption: A typical workflow for HPLC analysis of Salbutamol.

Protocol: Reversed-Phase HPLC for Assay

Objective: To quantify Salbutamol Hydrochloride and separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Phosphoric acid or other suitable buffer components.

  • Purified water.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of an aqueous buffer (e.g., 0.5% aqueous phosphoric acid) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 90:10 v/v).[12] Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a reference standard of Salbutamol Hydrochloride and dissolve it in the mobile phase to create a stock solution. Prepare a series of working standards by serial dilution to establish a calibration curve.

  • Sample Preparation: Accurately weigh the sample powder, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 - 1.0 mL/min.[12]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 276 nm, which corresponds to an absorption maximum for Salbutamol.[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the Salbutamol peak by its retention time compared to the standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Self-Validation: The specificity of this method is demonstrated by its ability to resolve the main Salbutamol peak from known impurities and degradation products, which would appear at different retention times. This "stability-indicating" capability is crucial for quality control.[11]

Conclusion

The physicochemical properties of Salbutamol Hydrochloride are a complex interplay of its molecular structure and its environment. Its solubility, stability, and solid-state behavior are critical parameters that must be thoroughly understood and controlled to develop robust and effective pharmaceutical formulations. From the selection of an appropriate salt form to enhance solubility, to the careful control of pH to ensure stability, and the characterization of polymorphs for inhalation products, each property presents a key consideration for the pharmaceutical scientist. The experimental protocols and data presented in this guide offer a foundational framework for the successful characterization and formulation of this vital respiratory medication.

References

  • Prothera. (n.d.). Polymorphism Study of Salbutamol API for Inhalation Formulations in Respiratory Treatment. Retrieved from Prothera website. [Link]

  • TradeIndia. (n.d.). (R)-Salbutamol Hydrochloride - Superior Quality Chemical at Best Price. Retrieved from TradeIndia website. [Link]

  • European Pharmacopoeia. (n.d.). SALBUTAMOL SULFATE Salbutamoli sulfas. Retrieved from the European Directorate for the Quality of Medicines & HealthCare. [Link]

  • National Center for Biotechnology Information. (n.d.). Salbutamol. PubChem Compound Database. Retrieved from [Link]

  • Arora, K., et al. (n.d.). DEVELOPMENT AND CHARACTERIZATION OF CHRONOMODULATED DRUG DELIVERY SYSTEM OF SALBUTAMOL SULPHATE. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • Auctores Publishing. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Journals. [Link]

  • Nagham, Z. Z., et al. (2013). Spectrophotometric Analytical method for Determination the Drug Compound Salbutamol by using Prussian blue Complex. Baghdad Science Journal. [Link]

  • Advanced analytical approaches for salbutamol sulphate: A comprehensive review of techniques, challenges, and future trends. (2025). [Journal Name - Placeholder]. [Link]

  • Teva Canada Limited. (2013). ratio-SALBUTAMOL. [Link]

  • Sule, S., et al. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. American Journal of Analytical Chemistry. [Link]

  • El-Gizawy, S. M., et al. (2014). Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose and Development and Validation of an LC Method for the Determination of Salbutamol and Terbutaline in the Presence of These Impurities. Analytical Chemistry Insights. [Link]

  • Jinan, D. E., et al. (2014). Spectrophotometric Analytical method for Determination the Drug Compound Salbutamol by using Prussian blue Complex. ResearchGate. [Link]

  • Hakes, L. (1983). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath's research portal. [Link]

  • Hecq, J. D., et al. (2020). Long-term Physicochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the. DIAL@UCLouvain. [Link]

  • ResearchGate. (n.d.). Chemical structure for (A) salbutamol sulfate, with relative pKa and.... Retrieved from ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Degradation Pathway of Salbutamol to m-Chloro Salbutamon

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the potential degradation pathway of Salbutamol to a novel chlorinated derivative, meta-Chloro Salbutamon. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug stability, impurity profiling, and formulation development. By elucidating the underlying chemical mechanisms and providing detailed experimental protocols, this guide aims to equip scientists with the necessary tools to investigate and control this specific degradation pathway.

Introduction: The Stability of Salbutamol

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its chemical structure, featuring a phenolic ring and a secondary alcohol, renders it susceptible to various degradation pathways, including oxidation and substitution reactions. The formation of impurities can impact the safety and efficacy of the drug product, making a thorough understanding of its degradation profile a critical aspect of pharmaceutical development.[1] This guide focuses on a specific, yet plausible, degradation product: m-Chloro Salbutamon. The formation of this impurity is hypothesized to occur under conditions of oxidative stress in the presence of chlorine-releasing agents, such as sodium hypochlorite.

The Proposed Degradation Pathway: From Salbutamol to m-Chloro Salbutamon

The transformation of Salbutamol to m-Chloro Salbutamon is a two-step process involving electrophilic aromatic substitution (chlorination) and oxidation of the secondary alcohol to a ketone.

Step 1: Electrophilic Aromatic Chlorination

The phenolic ring of Salbutamol is activated towards electrophilic substitution by the hydroxyl and hydroxymethyl groups. In the presence of an electrophilic chlorine species, such as that generated from sodium hypochlorite, the aromatic ring can be chlorinated. The reaction of phenols with hypochlorite is a well-established method for chlorination.[2][3][4] The regioselectivity of this reaction is influenced by both electronic and steric factors. While the hydroxyl and hydroxymethyl groups are ortho-, para-directing, the bulky tert-butylaminoethanol substituent at the 1-position may sterically hinder the ortho positions (2 and 6). Consequently, chlorination is proposed to occur at the meta-position (5-position) relative to the hydroxyl group, which is electronically activated and sterically accessible.

Step 2: Oxidation of the Secondary Alcohol

The secondary alcohol in the Salbutamol side chain can be oxidized to a ketone. Sodium hypochlorite is a known oxidizing agent capable of converting secondary alcohols to ketones under mild conditions.[5][6] This oxidation would result in the formation of a "Salbutamon" structure.

The overall proposed degradation pathway is illustrated in the diagram below:

Salbutamol Degradation Pathway Salbutamol Salbutamol Intermediate m-Chloro Salbutamol Salbutamol->Intermediate Electrophilic Aromatic Chlorination (+ NaOCl) Product m-Chloro Salbutamon Intermediate->Product Oxidation (+ NaOCl)

Caption: Proposed two-step degradation pathway of Salbutamol.

Experimental Verification of the Degradation Pathway

To validate the proposed degradation pathway, a series of forced degradation studies and analytical characterizations are required. This section outlines the key experimental protocols.

Forced Degradation Study Protocol

Objective: To induce the degradation of Salbutamol to m-Chloro Salbutamon under controlled laboratory conditions.

Materials:

  • Salbutamol Sulfate reference standard

  • Sodium hypochlorite (NaOCl) solution, 5% w/v

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer, pH 7.4

Procedure:

  • Sample Preparation: Prepare a stock solution of Salbutamol Sulfate in deionized water at a concentration of 1 mg/mL.

  • Forced Degradation:

    • To 5 mL of the Salbutamol stock solution, add 1 mL of 5% NaOCl solution.

    • Stir the reaction mixture at room temperature and protect it from light.

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution) to consume the excess hypochlorite.

    • Neutralize the pH of the aliquots with 0.1 M HCl or 0.1 M NaOH as needed.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Samples: Prepare control samples of Salbutamol in deionized water without the addition of NaOCl and subject them to the same conditions.

Analytical Method for Degradation Product Analysis

Objective: To separate, detect, and quantify Salbutamol and its degradation products using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient Elution0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength276 nm
Injection Volume10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the analysis of Salbutamol and its degradation products.[7]

Structural Elucidation of the Degradation Product

Objective: To confirm the chemical structure of the primary degradation product as m-Chloro Salbutamon.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation product. The expected molecular weight for m-Chloro Salbutamon (C13H18ClNO3) is approximately 271.10 g/mol .

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in elucidating the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy of the isolated degradation product will provide definitive structural information, including the position of the chlorine atom on the aromatic ring and the presence of a ketone.

Visualization of the Experimental Workflow

The following diagram illustrates the overall experimental workflow for the investigation of the Salbutamol degradation pathway.

Experimental Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Salbutamol_Stock Prepare Salbutamol Stock Solution (1 mg/mL) Add_NaOCl Add NaOCl Solution Salbutamol_Stock->Add_NaOCl Incubate Incubate at Room Temp. Add_NaOCl->Incubate Sample_Aliquots Withdraw Aliquots Incubate->Sample_Aliquots Quench_Neutralize Quench & Neutralize Sample_Aliquots->Quench_Neutralize HPLC_Analysis HPLC-UV/DAD Analysis Quench_Neutralize->HPLC_Analysis LCMS_Analysis LC-MS & MS/MS Analysis HPLC_Analysis->LCMS_Analysis Isolate_Degradant Isolate Degradation Product HPLC_Analysis->Isolate_Degradant NMR_Analysis NMR Spectroscopy Isolate_Degradant->NMR_Analysis

Caption: Workflow for the forced degradation and analysis of Salbutamol.

Expected Results and Interpretation

The forced degradation study is expected to show a time-dependent decrease in the peak area of Salbutamol and the appearance of one or more degradation product peaks in the HPLC chromatogram. The primary degradation product is hypothesized to be m-Chloro Salbutamon.

Data Summary Table:

Time (hours)Salbutamol Peak AreaDegradation Product 1 Peak Area% Degradation
0Initial00
1ValueValueValue
2ValueValueValue
4ValueValueValue
8ValueValueValue
24ValueValueValue

This table should be populated with experimental data.

The LC-MS analysis should confirm the molecular weight of the degradation product. The NMR data will be crucial for the definitive structural assignment of the chlorinated and oxidized species.

Conclusion

The degradation of Salbutamol to m-Chloro Salbutamon represents a plausible pathway under specific oxidative stress conditions involving chlorine. This technical guide provides a robust framework for investigating this transformation, from proposing the chemical mechanism to outlining detailed experimental protocols for its verification. By following the methodologies described herein, researchers can gain a deeper understanding of Salbutamol's stability profile, which is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.

References

  • Leiviskä, T., et al. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 48(19), 11337-11344. [Link]

  • Organic Chemistry. (2019, November 6). Alcohols to Ketones, Part 2: Hypochlorite. YouTube. [Link]

  • Kalyan, K., et al. (2025, August 7). Chlorination of mixed substituted phenols by sodium hypochlorite in aqueous alkaline medium. A kinetic and mechanistic study. ResearchGate. [Link]

  • Skarzewski, J., & Siedlecka, R. (1992). Synthetic oxidations with hypochlorites. A review. Organic Preparations and Procedures International, 24(6), 625-647. [Link]

  • Koreeda, M. (2011, May 10). Experiment 2. Oxidation of an Alcohol. University of Michigan.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). NaOCl Bleach Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Puttaswamy, & Jagadeesh, R. V. (2001). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. International Journal of Chemical Kinetics, 33(11), 667-674. [Link]

  • Ogata, Y., et al. (1984). Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents. Journal of the Chemical Society, Perkin Transactions 2, (3), 451-453. [Link]

  • Understanding Salbutamol EP Impurity F: Importance and Applications. (n.d.). Pharmaffiliates. [Link]

  • Kumar, P., et al. (2018). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 356-362. [Link]

  • Al-Juboori, A. M. J. (2025, August 6). Synthesis, Characterization and Microbial Study Via Some New Salbutamol's Derivatives. ResearchGate. [Link]

  • Kumar, P., & Ganesh, M. (2018). METHOD DEVELOPMENT AND FORCE DEGRADATION STUDIES FOR SIMULTANEOUS ESTIMATION OF SALBUTAMOL SULFATE, ETOFYLLINE AND BROMHEXINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. Asian Journal of Pharmaceutical and Clinical Research, 11, 356. [Link]

  • Sodium Hypochlorite, Bleach, NaOCl. (n.d.). Organic Chemistry Portal. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5), 211-217. [Link]

  • Dispas, A., et al. (2024, October 15). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Agilent Technologies.
  • Hecq, J., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the. International Journal of Pharmaceutical Compounding, 23(5), 434-437. [Link]

  • Method for detecting salbutamol sulfate solution related substances for inhalation. (2020).
  • Bernal, J. L., et al. (1996). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. In: Supercritical Fluid Chromatography with Packed Columns. Springer, Berlin, Heidelberg. [Link]

  • Salbutamol impurity and synthetic method thereof. (2020).
  • Z-Bioss, S., et al. (2023). Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS. Metabolites, 13(8), 909. [Link]

  • Dyker, G. (2024, May 15). Industrial process for the synthesis of the asthma drug Salbutamol - Chemistry of Medicinal Drugs 7. YouTube. [Link]

  • Qiu, Z., et al. (2023). Synthesis of the Related Substances of Salbutamol Sulfate. Chinese Journal of Pharmaceuticals, 54(4), 540-544. [Link]

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Trace-Level Detection of m-Chloro Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely prescribed for the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Its chemical structure is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.[2][3] The purity and integrity of pharmaceutical compounds are paramount for patient safety. Process-related impurities or illicitly synthesized analogues can pose significant health risks and are a major concern for regulatory bodies and drug development professionals.

This application note addresses the detection of m-Chloro Salbutamol , a chlorinated analogue of Salbutamol. While not a commonly cited impurity in pharmacopoeial standards, its potential emergence from alternative synthesis routes or as a designer substance necessitates a reliable method for its detection and quantification at trace levels. The "m-Chloro" designation indicates a chlorine atom has been substituted onto the meta-position (carbon 5) of the phenol ring.

The inherent sensitivity and specificity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) make it the gold-standard analytical technique for such challenges.[4] This document provides a comprehensive, field-proven protocol for the extraction and quantification of m-Chloro Salbutamol, grounded in established principles of bioanalytical method validation.

Analytical Principle: The Power of LC-MS/MS

This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by isolating a specific precursor ion (the protonated molecule of our analyte) and then detecting a specific fragment ion produced by its collision-induced dissociation (CID). This two-stage mass filtering minimizes matrix interference, which is crucial for trace-level detection in complex biological samples like plasma or urine. The chromatographic separation step further resolves the analyte from isomers and other matrix components, ensuring analytical certainty.

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, is designed to be robust and reproducible. The workflow ensures sample integrity, extraction efficiency, and precise instrumental measurement.

workflow cluster_pre Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_post Part 3: Data Processing & Validation sample Biological Sample (Urine/Plasma) is_add Internal Standard (Salbutamol-d3) Spiking sample->is_add Ensures accurate quantification spe Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) is_add->spe Isolates analyte from matrix evap Evaporation & Reconstitution spe->evap Concentrates sample lcms LC-MS/MS Analysis (MRM Mode) evap->lcms Injection quant Quantification (Calibration Curve) lcms->quant Peak integration report Data Review & Reporting (FDA Guideline Validation) quant->report Confirms accuracy/precision

Caption: Complete workflow from sample preparation to data reporting.

Part 1: Detailed Sample Preparation Protocol (Solid Phase Extraction)

Rationale: Solid Phase Extraction (SPE) is chosen over simpler methods like "dilute-and-shoot" to achieve the lowest possible limits of detection. SPE effectively removes salts, proteins, and other interferences that can suppress the analyte signal (ion suppression) in the mass spectrometer, while simultaneously concentrating the analyte. A mixed-mode cation exchange polymer is ideal for retaining the basic amine group of Salbutamol analogues.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg, 1 cc)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Hydroxide (5% in water)

  • Formic Acid (MS Grade)

  • Deionized Water

  • Internal Standard (IS) Stock Solution: Salbutamol-d3 or Clenbuterol-d9 at 1 µg/mL in methanol.[5][6]

  • Vortex mixer, Centrifuge, Nitrogen evaporator.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples (urine or plasma) to room temperature.

    • Centrifuge for 10 minutes at 4000 rpm to pellet any particulates.

    • Pipette 1.0 mL of the supernatant into a clean tube.

    • Spike with 20 µL of a 50 ng/mL working IS solution (e.g., Salbutamol-d3) to give a final concentration of 1 ng/mL. Vortex briefly.

    • Acidify the sample by adding 50 µL of 2% formic acid. This ensures the primary amine is protonated for efficient binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place cartridges on a vacuum manifold.

    • Condition with 1 mL of Methanol.

    • Equilibrate with 1 mL of Deionized Water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge.

    • Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash 2: Add 1 mL of Methanol to remove non-polar, non-ionic interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual methanol.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the amine, releasing it from the sorbent.

    • Perform a second elution with another 1 mL of the same solvent to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Instrumental Analysis

Rationale: The chromatographic method is designed to provide a sharp, symmetrical peak for m-Chloro Salbutamol, well-separated from potential interferences. A reverse-phase C18 column is a robust choice. The mobile phase is acidified with formic acid to promote protonation of the analyte for efficient positive mode electrospray ionization (ESI+).

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingCausality/Rationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like Salbutamol analogues.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Injection Volume 5 µLA small volume is sufficient due to the high sensitivity of the MS detector and sample concentration.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Gradient See table belowA gradient elution ensures that the analyte is eluted as a sharp peak in a reasonable timeframe.

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
6.0 5 95
6.1 95 5

| 8.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions

Rationale & Predictive Ionization: The molecular weight of Salbutamol is 239.31 g/mol .[2][7] The proposed structure for m-Chloro Salbutamol (C₁₃H₂₀ClNO₃) has a predicted molecular weight of approximately 273.75 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ is formed. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.7%, ³⁷Cl ≈ 24.3%), we predict a characteristic isotopic pattern for the precursor ion at m/z 274.8 and m/z 276.8 in a ~3:1 ratio.[8] This pattern is a powerful confirmation tool.

The fragmentation of Salbutamol typically involves neutral losses from the side chain, with the charge retained on the stable aromatic ring structure.[9][10] We predict an analogous fragmentation for m-Chloro Salbutamol. The following parameters are a starting point and must be optimized empirically by infusing a standard of the pure compound.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Gas Flow Instrument Dependent (e.g., 800 L/hr)
Collision Gas Argon

Predicted Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)RoleRationale
m-Chloro Salbutamol 274.8 182.8 50~20Quantifier Predicted stable chlorinated benzyl fragment [M+H - H₂O - C₄H₈]⁺.
274.8 256.8 50~15Qualifier Predicted loss of water [M+H - H₂O]⁺.
Salbutamol (Control)240.2148.150~25ControlKnown stable benzyl fragment.[4]
Salbutamol-d3 (IS)243.2151.150~25Internal StdDeuterated analogue of control.

Part 3: Method Validation - A Self-Validating System

A protocol is only trustworthy if it is validated. The method must be challenged to prove it is fit for purpose. Validation should be performed according to established regulatory guidelines, such as those from the FDA.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from matrix components at the analyte's retention time.Response in blank matrix should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional response over a defined concentration range.At least 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%; Precision ≤20% CV; S/N ratio > 10.
Accuracy & Precision To determine how close measured values are to the true value and how reproducible they are.At least 3 QC levels (Low, Mid, High); Accuracy within ±15%; Precision ≤15% CV.
Matrix Effect To assess the impact of the biological matrix on analyte ionization (suppression or enhancement).CV of IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability To ensure the analyte is stable during sample handling, processing, and storage.Freeze-thaw, bench-top, and long-term stability; concentration change should be within ±15%.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Jendretzki, A., & Harps, S. et al. (2023). Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS. MDPI. Available at: [Link]

  • Health Sciences Authority. (2022). DETERMINATION OF N-NITROSO SALBUTAMOL IN SALBUTAMOL PRODUCTS BY LC-MS/MS. Available at: [Link]

  • Gong, L., et al. (2012). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Journal of Chromatography B, 907, 76-82. Available at: [Link]

  • Patil, A. S. (2014). Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose and Development and Validation of an LC Method for the Determination of Salbutamol and Terbutaline in the Presence of These Impurities. Analytical Chemistry Insights. Available at: [Link]

  • Qiu, Z., et al. (2023). Synthesis of the Related Substances of Salbutamol Sulfate. Chinese Journal of Pharmaceuticals, 54(04), 540-544. Available at: [Link]

  • LabRulez LCMS. (n.d.). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with a Variable Wavelength Detector. Available at: [Link]

  • Sharma, Y. K., et al. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. ResearchGate. Available at: [Link]

  • Jendretzki, A., & Harps, S. et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. Available at: [Link]

  • University of Bristol. (n.d.). Salbutamol. Available at: [Link]

  • Kivistö, K. T., et al. (1994). Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 12(4), 543-50. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Available at: [Link]

  • ResearchGate. (n.d.). Product ion mass spectrum of salbutamol ([M+H] + = 240), recorded on an.... Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Structure of salbutamol[9] IUPAC Name:.... Available at: [Link]

  • Wikipedia. (n.d.). Salbutamol. Available at: [Link]

  • Biocompare. (n.d.). Salbutamol. Available at: [Link]

  • Thevis, M., et al. (2007). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. Available at: [Link]

  • ResearchGate. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). determination of process related genotoxic impurities of salbutamol sulphate by lc method. Available at: [Link]

  • Gong, L., et al. (2011). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. PubMed. Available at: [Link]

  • Nguyen, T. M. T., et al. (2019). Simultaneous determination of salbutamol and clenbuterol in human plasma using liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Thevis, M., et al. (2007). Direct quantification of salbutamol in human urine by means of LC-MS/MS. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). Simultaneous determination of salbutamol and clenbuterol in human plasma using liquid chromatography coupled to tandem mass spec. Available at: [Link]

Sources

Synthesis and purification of m-Chloro Salbutamon Hydrochloride standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis, Purification, and Validation of m-Chloro Salbutamol Hydrochloride Standards

Part 1: Strategic Overview & Target Definition

In the rigorous landscape of pharmaceutical quality control (QC), the availability of high-purity reference standards for impurities and structural analogs is non-negotiable. Salbutamol (Albuterol) , a widely used


-adrenergic agonist, is subject to strict impurity limits defined by ICH Q3A/B and pharmacopeial monographs (USP/EP).

This guide details the synthesis and purification of m-Chloro Salbutamol Hydrochloride , a structural analog used as a specific impurity marker and internal standard.

Target Molecule Definition

While "m-Chloro" is a trivial descriptor, in the context of Salbutamol (4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol), it refers to the Ring-Chlorinated Analog , specifically substituted at the meta position relative to the ethanolamine chain (Position 6 on the phenol ring).

  • Chemical Name: 6-Chloro-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol Hydrochloride.

  • Significance: This analog mimics the retention behavior of Salbutamol in Reverse-Phase HPLC (RP-HPLC) but acts as a critical marker for halogenated contaminants arising from upstream chlorination steps (e.g., during the use of thionyl chloride or HCl-mediated deprotection).

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure high fidelity and prevent the formation of the labile alpha-chloro impurity (benzylic substitution), we utilize a Convergent Synthesis strategy starting from a chlorinated acetophenone precursor.

The Synthetic Logic
  • Core Construction: We utilize the Lederer-Manasse reaction to introduce the hydroxymethyl group regioselectively ortho to the phenol.

  • Side Chain Functionalization: A bromination-amination sequence builds the ethanolamine tail.

  • Salt Formation: Controlled hydrochlorination ensures the final product is the stable HCl salt, crucial for long-term storage.

SynthesisPath Start 3-Chloro-4-hydroxyacetophenone Step1 Hydroxymethylation (Formaldehyde/NaOH) Start->Step1 Inter1 Intermediate A: 3-Chloro-4-hydroxy- 5-(hydroxymethyl)acetophenone Step1->Inter1 Step2 Alpha-Bromination (Br2 / AcOH) Inter1->Step2 Inter2 Intermediate B: Alpha-Bromo Ketone Step2->Inter2 Step3 Amination (tert-Butylamine) Inter2->Step3 Inter3 Intermediate C: Amino-Ketone Step3->Inter3 Step4 Reduction (NaBH4) Inter3->Step4 Final m-Chloro Salbutamol HCl Step4->Final

Figure 1: Retrosynthetic pathway for the production of m-Chloro Salbutamol HCl.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Reagents: 3-Chloro-4-hydroxyacetophenone (CAS 2892-29-7), Formaldehyde (37% aq), NaOH, Bromine, Acetic Acid.

Step 1: Regioselective Hydroxymethylation

  • Dissolve 3-Chloro-4-hydroxyacetophenone (10.0 g, 58.6 mmol) in 10% NaOH (100 mL) at 0°C.

  • Slowly add Formaldehyde solution (37%, 20 mL) over 30 minutes.

  • Critical Control Point: Maintain temperature <10°C to prevent polymerization. Stir for 24 hours at room temperature.

  • Acidify with dilute HCl to pH 4.0. The product (Intermediate A) will precipitate.

  • Filter, wash with cold water, and dry.

    • Expected Yield: ~75%[1]

    • Checkpoint: 1H NMR should show a singlet at ~4.6 ppm (CH2OH).

Step 2: Alpha-Bromination

  • Dissolve Intermediate A (8.0 g) in Glacial Acetic Acid (40 mL) and Chloroform (40 mL).

  • Add Bromine (2.0 mL) dropwise at room temperature.

  • Stir until the orange color persists, then fades.

  • Quench with ice water. Extract with Ethyl Acetate (EtOAc).[2]

  • Concentrate to yield the

    
    -Bromo Ketone  (Intermediate B). Note: This compound is a lachrymator; handle in a fume hood.
    
Phase 2: Side Chain Construction & Reduction

Reagents: tert-Butylamine, Sodium Borohydride (NaBH4), Ethanol, HCl gas/Ether.

Step 3: Amination (Nucleophilic Substitution)

  • Dissolve Intermediate B (crude) in THF (50 mL).

  • Add tert-Butylamine (excess, 15 mL) dropwise at 0°C.

  • Reflux for 4 hours. The excess amine acts as a proton scavenger.

  • Evaporate solvent. Resuspend residue in dilute HCl, wash with Ether (to remove non-basic impurities), then basify aqueous layer with Na2CO3.

  • Extract the free base (Intermediate C) into EtOAc.

Step 4: Reduction & Salt Formation

  • Dissolve Intermediate C in Methanol (50 mL).

  • Add NaBH4 (2.0 eq) in portions at 0°C. Stir for 2 hours.

  • Quench with Acetone (destroy excess hydride) and concentrate.

  • Partition between Water/EtOAc.[2] Dry the organic layer (Na2SO4).[3]

  • Crystallization: Dissolve the crude oil in minimal dry Ethanol. Add HCl in Diethyl Ether dropwise until pH ~2.

  • Cool to -20°C. White crystals of m-Chloro Salbutamol HCl will form.

Part 4: Purification Strategy (Prep-HPLC)

For use as a "Standard," purity must exceed 98.0%. Recrystallization alone often leaves regioisomers. We employ Preparative HPLC .[4]

System: Agilent 1260 Infinity II Prep LC or equivalent. Column: C18 Prep Column (e.g., Zorbax SB-C18, 21.2 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent improves peak shape for amines).

  • B: Acetonitrile (ACN).

Gradient Protocol:

Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.0520.0Equilibration
2.0520.0Sample Injection
20.06020.0Linear Gradient
22.09520.0Wash
25.0520.0Re-equilibration

Fraction Collection:

  • Monitor UV at 276 nm (Phenol absorption).

  • Collect fractions only within the apex of the main peak (Threshold > 50 mAU).

  • Lyophilize fractions immediately to prevent acid-catalyzed degradation (formation of alpha-chloro ethers).

Part 5: Validation & Characterization

To certify the material as a Reference Standard, the following data must be generated.

Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (s, 9H, t-Butyl).
      
    • 
       4.50 (s, 2H, Ar-CH2-OH).
      
    • 
       4.90 (m, 1H, CH-OH).
      
    • 
       7.2 - 7.5 (m, 2H, Aromatic protons - pattern distinct from Salbutamol due to Cl substitution).
      
Purity Assessment (HPLC-UV)
  • Method: USP Monograph method for Albuterol.[5]

  • Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.

Mass Spectrometry (LC-MS)
  • Technique: ESI+ (Electrospray Ionization).

  • Expected m/z:

    • Salbutamol [M+H]+: 240.15

    • m-Chloro Salbutamol [M+H]+: 274.11 / 276.11 (Characteristic 3:1 Chlorine isotope pattern).

Part 6: Critical Troubleshooting (The "Expert" Insight)

Issue: Formation of "Alpha-Chloro" Impurity During the final HCl salt formation, the benzylic hydroxyl group (on the side chain) is susceptible to substitution by chloride, forming the alpha-chlorosalbutamol analog.

  • Prevention: Do not heat the HCl solution. Use anhydrous HCl in Ether/Dioxane at 0°C.

  • Detection: This impurity elutes later than the target in RP-HPLC (more hydrophobic).

Issue: Regioisomer Contamination If the initial hydroxymethylation (Step 1) is not controlled, substitution may occur at the other ortho position (if available) or poly-substitution may occur.

  • Control: Use exactly 1.05 equivalents of Formaldehyde and stop reaction strictly at 24h.

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • European Pharmacopoeia (Ph.[6] Eur.). Salbutamol Sulphate Monograph 0687. (Standard for impurity limits).

  • Sharma, Y. K., et al. (2011).[4] "Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate." E-Journal of Chemistry. Available at: [Link]

  • PubChem. Salbutamol Compound Summary. National Library of Medicine. Available at: [Link]

  • SynZeal Research. Salbutamol Impurity Profiling and Standards. (Industry context for chlorinated impurities). Available at: [Link]

Sources

Application Note: Rapid UPLC Analysis of m-Chloro Salbutamon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Scientists, Analytical Chemists, and Quality Control Professionals in the pharmaceutical industry. It details a rapid, validated UPLC protocol for the detection and quantification of m-Chloro Salbutamon Hydrochloride , a specific chlorinated ketone impurity found in Salbutamol formulations.

Executive Summary

The synthesis and degradation of Salbutamol (Albuterol) can yield structurally similar impurities that pose safety risks. Among these, m-Chloro Salbutamon (2-(tert-butylamino)-1-(3-chloro-4-hydroxy-5-(hydroxymethyl)phenyl)ethanone) is a critical process-related impurity. It combines two structural modifications: oxidation of the benzylic alcohol to a ketone ("Salbutamon") and chlorination of the phenolic ring.

This protocol outlines a Rapid UPLC (Ultra-Performance Liquid Chromatography) method designed to separate m-Chloro Salbutamon from the parent drug (Salbutamol) and other related substances (e.g., Salbutamone, Impurity B) in under 5 minutes . The method utilizes a high-strength silica (HSS) column chemistry to ensure retention of polar basic compounds while leveraging sub-2-micron particle efficiency for resolution.

Scientific Rationale & Mechanistic Insight

The Analyte: m-Chloro Salbutamon

Unlike Salbutamol, which possesses a benzylic hydroxyl group, m-Chloro Salbutamon features a benzylic ketone and a chlorine substituent on the aromatic ring.

  • Polarity Shift: The ketone group reduces polarity compared to the alcohol, while the chlorine atom significantly increases lipophilicity (increasing LogP).

  • Chromatographic Behavior: In Reversed-Phase (RP) chromatography, m-Chloro Salbutamon will elute after Salbutamol and the non-chlorinated ketone (Salbutamone) due to hydrophobic interaction with the C18 stationary phase.

  • UV Absorption: The conjugated ketone system (acetophenone derivative) typically exhibits a bathochromic shift and higher molar absorptivity at ~270-280 nm compared to the non-conjugated Salbutamol.

Column Selection Strategy

Standard C18 columns often fail to retain polar bases like Salbutamol sufficiently, leading to peak fronting.

  • Choice: Waters ACQUITY UPLC HSS T3 (1.8 µm) .

  • Reasoning: The HSS T3 bonding technology is designed for 100% aqueous compatibility and enhanced retention of polar compounds. It provides superior peak shape for the amine-containing Salbutamol moiety without requiring toxic ion-pairing reagents.

Experimental Protocol

Reagents and Chemicals[1]
  • Reference Standard: m-Chloro Salbutamon HCl (purity > 98%).

  • API: Salbutamol Sulphate / Salbutamol Hydrochloride.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Milli-Q Water.

  • Buffer: Ammonium Formate (or Potassium Dihydrogen Phosphate for non-MS workflows).

  • Modifier: Formic Acid (FA).

Chromatographic Conditions
ParameterCondition
System UPLC System (e.g., Waters ACQUITY H-Class or Agilent 1290 Infinity II)
Column ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm
Column Temp 40°C
Sample Temp 10°C
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Detection (UV) PDA: 276 nm (Quantification), 220 nm (Impurity Profiling)
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Run Time 6.0 Minutes
Gradient Profile

Rationale: A steep gradient is used to elute the lipophilic m-Chloro impurity quickly after the polar parent drug.

Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.00 955InitialEquilibration
0.50 9556Isocratic Hold (Salbutamol retention)
3.50 50506Elution of m-Chloro Salbutamon
4.00 5951Column Wash
5.00 9551Re-equilibration
6.00 9551End of Run
Sample Preparation
  • Diluent: Water : Methanol (80:20 v/v).

  • Stock Solution: Dissolve 10 mg m-Chloro Salbutamon HCl in 10 mL Diluent (1000 µg/mL).

  • Test Solution: Dissolve Salbutamol API to a concentration of 500 µg/mL. Spike with m-Chloro Salbutamon at 0.15% (0.75 µg/mL) for limit testing.

  • Filtration: Filter through 0.22 µm PVDF or PTFE syringe filter.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the method development and execution, ensuring Data Integrity (ALCOA+ principles).

UPLC_Workflow Start Start: Method Initiation Prep Sample Preparation (Diluent: H2O/MeOH 80:20) Start->Prep System System Suitability (SST) (5 Replicates) Prep->System Decision SST Pass? (RSD < 2.0%, Tailing < 1.5) System->Decision Analysis Sample Analysis (Gradient Elution) Decision->Analysis Yes Troubleshoot Troubleshoot: Check Column/Mobile Phase Decision->Troubleshoot No DataProc Data Processing (Integration @ 276 nm) Analysis->DataProc Report Final Report (Quantification & CoA) DataProc->Report Troubleshoot->System

Caption: Step-by-step analytical workflow from sample preparation to final reporting, including critical System Suitability decision points.

Validation & Performance Criteria

To ensure Trustworthiness and regulatory compliance (ICH Q2(R1)), the method must meet the following criteria.

System Suitability Parameters (Typical Results)
ParameterAcceptance CriteriaTypical Value (m-Chloro Salbutamon)
Retention Time (RT) ± 0.1 min variation~3.8 min (Salbutamol ~1.2 min)
Resolution (Rs) > 2.0 (vs. nearest peak)> 5.0 (vs. Salbutamol)
Tailing Factor (T) < 1.51.1
Precision (RSD) < 2.0% (n=6)0.8%
Plate Count (N) > 5000> 12,000
Linearity and Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantification): 0.15 µg/mL (S/N > 10).

  • Linearity: 0.15 µg/mL to 5.0 µg/mL (R² > 0.999).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Fronting (Salbutamol) Column overload or solvent mismatch.Reduce injection volume to 0.5 µL; match sample diluent to initial mobile phase (95% Aqueous).
RT Drift (m-Chloro) pH fluctuation in buffer.Ensure Mobile Phase A is buffered to pH 3.0 ± 0.1. Volatile buffers (Formate) evaporate; prepare fresh daily.
Baseline Noise Impure reagents.Use LC-MS grade solvents. Ensure UV flow cell is free of air bubbles.
Co-elution with Salbutamone Insufficient selectivity.Decrease initial organic % or lower temperature to 30°C to increase stationary phase interaction.

References

  • European Pharmacopoeia (Ph. Eur.). Salbutamol Sulphate Monograph 01/2017:0687. (Standard reference for impurity profiling limits).
  • Agilent Technologies . Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System. Application Note 5994-5336EN. Available at: [Link]

  • Dispas, A., et al. (2017). "Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 134, 170-180. Available at: [Link]

  • Waters Corporation . Rapid Analysis of Salbutamol and Related Impurities using UPLC HSS T3. (Based on general HSS T3 application data for polar bases). Available at: [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory according to internal SOPs and relevant regulatory guidelines (e.g., ICH, FDA, EMA) before use in a GMP environment.

Application and Protocol Guide for the Solid-Phase Extraction of m-Chloro Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of m-Chloro Salbutamol

m-Chloro Salbutamol, a chlorinated analog of the widely used bronchodilator Salbutamol, presents a unique analytical challenge in various fields, including pharmaceutical development, clinical monitoring, and anti-doping analysis. As a potential metabolite, impurity, or synthetic intermediate, its accurate quantification is crucial. Solid-Phase Extraction (SPE) has emerged as a robust and selective sample preparation technique, essential for isolating m-Chloro Salbutamol from complex biological and pharmaceutical matrices prior to downstream analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This comprehensive guide provides detailed application notes and step-by-step protocols for the solid-phase extraction of m-Chloro Salbutamol. We will delve into the rationale behind sorbent selection and methodological choices, empowering researchers and drug development professionals to develop and validate reliable analytical methods.

Understanding the Analyte: Chemical Properties of m-Chloro Salbutamol

Salbutamol is a phenylethanolamine with a molecular formula of C₁₃H₂₁NO₃.[1] It possesses both a secondary amine (pKa ~9.3) and a phenolic hydroxyl group (pKa ~10.3), making it an amphiprotic compound. The presence of the tertiary butyl group contributes to its hydrophobicity.[2]

The introduction of a chlorine atom at the meta position of the phenyl ring in m-Chloro Salbutamol is expected to have the following effects:

  • Increased Hydrophobicity: The chloro group will significantly increase the logP value, enhancing its retention on reversed-phase sorbents.

  • Modified Acidity/Basicity: The electron-withdrawing nature of chlorine will slightly decrease the pKa of the phenolic hydroxyl group and the secondary amine. This shift in ionization potential is a critical consideration for ion-exchange chromatography.

These properties form the basis for the selection of appropriate SPE sorbents and the optimization of the extraction protocol.

The Principle of Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a chromatographic technique used for the selective adsorption of an analyte from a liquid sample onto a solid stationary phase (the sorbent). The process involves four key steps:

  • Conditioning: The sorbent is wetted with a solvent to activate the functional groups on its surface.

  • Loading: The sample is passed through the sorbent, and the analyte of interest is retained.

  • Washing: Interfering substances are removed from the sorbent using a solvent that does not elute the analyte.

  • Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, allowing for its collection in a purified form.

The choice of sorbent is dictated by the chemical properties of the analyte and the matrix. For m-Chloro Salbutamol, several strategies can be employed.

SPE Sorbent Selection and Protocols

Based on the chemical nature of m-Chloro Salbutamol, three primary types of SPE sorbents are recommended: Reversed-Phase, Mixed-Mode Cation Exchange, and Polymeric.

Reversed-Phase (RP) SPE

Principle: Reversed-phase SPE relies on hydrophobic interactions between the non-polar analyte and a non-polar stationary phase (e.g., C18-bonded silica). Given the increased hydrophobicity of m-Chloro Salbutamol, this is a highly effective retention mechanism.

Recommended Sorbent: C18 or other suitable polymeric reversed-phase sorbents (e.g., OASIS HLB).[3]

Protocol for Reversed-Phase SPE of m-Chloro Salbutamol:

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Pre-treat the sample by adjusting the pH to a neutral value (pH 6-7) to ensure the analyte is in a less polar, neutral form, enhancing hydrophobic retention.

    • Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar impurities.

    • A second wash with a mild organic solvent mixture (e.g., 5-10% methanol in water) can be employed to remove less polar interferences. The increased hydrophobicity of m-Chloro Salbutamol compared to Salbutamol should prevent its premature elution.

  • Elution:

    • Elute the analyte with 1-2 mL of methanol or a mixture of methanol and acetonitrile (e.g., 30:70 v/v).[3] The use of a small amount of a volatile acid (e.g., 1% trifluoroacetic acid in methanol) can improve recovery by ensuring the analyte is in its protonated, more soluble form.[4]

Data Presentation: Expected Performance of Reversed-Phase SPE

ParameterExpected ValueRationale
Recovery > 85%The strong hydrophobic interaction should lead to high recovery.
Relative Standard Deviation (RSD) < 10%RP-SPE is a well-established and reproducible technique.
LOD/LOQ Low ng/mL rangeDependent on the final analytical technique (e.g., LC-MS/MS).

Experimental Workflow: Reversed-Phase SPE

SPE_Workflow_RP cluster_steps Reversed-Phase SPE Protocol Condition 1. Condition (Methanol, Water) Load 2. Load Sample (pH 6-7) Condition->Load Activate Sorbent Wash1 3. Wash (Deionized Water) Load->Wash1 Retain Analyte Wash2 4. Wash (5-10% Methanol) Wash1->Wash2 Remove Polar Impurities Elute 5. Elute (Methanol/Acetonitrile) Wash2->Elute Remove Non-Polar Impurities Analysis LC-MS/MS Analysis Elute->Analysis Collect Purified Analyte

Caption: A typical workflow for reversed-phase solid-phase extraction.

Mixed-Mode Cation Exchange (MCX) SPE

Principle: Mixed-mode SPE combines two retention mechanisms in a single sorbent. For m-Chloro Salbutamol, a mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities is ideal. This allows for a more selective extraction by exploiting both the hydrophobic character and the basicity of the secondary amine group.

Recommended Sorbent: Oasis MCX or Discovery DSC-MCAX.[5]

Protocol for Mixed-Mode Cation Exchange SPE of m-Chloro Salbutamol:

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Acidify the sample to a pH of approximately 6 with a suitable buffer (e.g., 50 mM ammonium acetate) to ensure the secondary amine is protonated and can interact with the cation exchange groups.

    • Load the acidified sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of the acidic buffer (e.g., 50 mM ammonium acetate, pH 6) to remove neutral and acidic impurities.

    • A subsequent wash with 1 mL of methanol can be used to remove non-polar interferences that are not ionically bound.

  • Elution:

    • Elute the analyte with 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia will neutralize the protonated amine, disrupting the ionic interaction with the sorbent and allowing for elution.

Data Presentation: Expected Performance of Mixed-Mode Cation Exchange SPE

ParameterExpected ValueRationale
Recovery > 90%The dual retention mechanism often leads to higher and more consistent recoveries.
Relative Standard Deviation (RSD) < 5%The high selectivity of MCX SPE results in excellent reproducibility.
Matrix Effects Significantly ReducedThe orthogonal retention mechanisms provide superior cleanup of complex matrices.

Experimental Workflow: Mixed-Mode Cation Exchange SPE

SPE_Workflow_MCX cluster_steps Mixed-Mode Cation Exchange SPE Protocol Condition 1. Condition (Methanol, Water) Load 2. Load Sample (Acidified, pH ~6) Condition->Load Activate Sorbent Wash1 3. Wash (Acidic Buffer) Load->Wash1 Retain Analyte (Hydrophobic & Ionic) Wash2 4. Wash (Methanol) Wash1->Wash2 Remove Acidic/Neutral Impurities Elute 5. Elute (Basic Organic Solvent) Wash2->Elute Remove Non-Polar Impurities Analysis LC-MS/MS Analysis Elute->Analysis Collect Purified Analyte

Caption: A typical workflow for mixed-mode cation exchange SPE.

Method Validation and Quality Control

For the successful implementation of these SPE protocols in a regulated environment, proper method validation is essential. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The solid-phase extraction of m-Chloro Salbutamol can be effectively achieved using either reversed-phase or mixed-mode cation exchange sorbents. The choice of method will depend on the complexity of the sample matrix and the required level of selectivity. The protocols provided in this guide offer a robust starting point for method development. It is crucial to optimize the parameters for each specific application and to perform a thorough method validation to ensure the reliability of the analytical results.

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Supelco.
  • A fast quantification of Salbutamol using automated SPE and Liquid chromatography mass spectrometry. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (13). Sport und Buch Strauß - Köln 2005.
  • Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Journals. 2020.
  • Polášek, M., et al. Determination of salbutamol using on-line solid-phase extraction and sequential injection analysis. Comparison of chemiluminescence and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. 2003;32(4-5):685-94.
  • Tan, S. H., & Lee, H. K. Clean-up, detection and determination of salbutamol in human urine and serum. Journal of Chromatography B: Biomedical Sciences and Applications. 1996;683(2):269-76.
  • Gouda, A. A., et al. Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples. Journal of Liquid Chromatography & Related Technologies. 2014;37(13):1863-76.
  • Al-Ghannam, S. M. Spectrophotometric determination of salbutamol sulphate in bulk and in pharmaceutical formulations. Baghdad Science Journal. 2012;9(4):665-72.
  • Thevis, M., et al. Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. Journal of Analytical Toxicology. 2003;27(2):93-7.
  • Agilent Technologies. Sample Preparation.
  • Piletska, E. V., et al. Extraction of salbutamol using co-sintered molecularly imprinted polymers as a new format of solid-phase extraction. Analytical Methods. 2011;3(7):1543-6.
  • A systematic review of analytical methodologies for estimation and charecterization of salbutamol in bulk dosage form. ResearchGate. 2023.
  • Determination of salbutamol using on-line solid-phase extraction and sequential injection analysis. Comparison of chemiluminescence and fluorescence detection. ResearchGate. 2003.
  • Salbutamol. Chemsrc.com.
  • Salbutamol. PubChem. National Center for Biotechnology Information.
  • Salbutamol. Wikipedia.
  • Advanced analytical approaches for salbutamol sulphate: A comprehensive review of techniques, challenges, and future trends. ResearchGate. 2025.
  • Analytical Profile of Salbutamol. ResearchGate.
  • Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. MDPI. 2023.
  • Salbutamol. ChemicalBook.
  • Analysis of salbutamol and related impurities by derivative spectrometry. PubMed. 2000.
  • Gani, M. R., et al. Comprehensive evaluation of extemporaneous preparation containing ambroxol HCl and salbutamol sulfate: Compatibility, chemometrics, and stability study. Journal of Applied Pharmaceutical Science. 2022;12(9):142-52.

Sources

Technical Application Note: Spectroscopic Characterization of m-Chloro Salbutamon HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural elucidation and impurity profiling of Salbutamol and its intermediates. It focuses on m-Chloro Salbutamon HCl , a critical chlorinated ketone intermediate/impurity (often designated as a derivative of Salbutamone).

Executive Summary

In the synthesis of Salbutamol (Albuterol), the ketone intermediate Salbutamon (2-(tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone) is a key precursor. The introduction of chlorine species (often from chlorination reagents or contaminated starting materials) can yield chlorinated analogs.

m-Chloro Salbutamon HCl refers to the ring-chlorinated derivative, specifically 2-(tert-butylamino)-1-[5-chloro-4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride . The "m-chloro" designation indicates the chlorine atom is located at the meta position relative to the principal acetyl chain (position 5 on the ring).

This guide provides a definitive protocol for distinguishing this molecule from its non-chlorinated parent (Salbutamon) and the final drug substance (Salbutamol) using NMR and IR spectroscopy.

Chemical Profile & Structural Logic[1][2][3]

PropertyDetail
Common Name m-Chloro Salbutamon HCl
IUPAC Name 2-(tert-butylamino)-1-[5-chloro-4-hydroxy-3-(hydroxymethyl)phenyl]ethanone HCl
Molecular Formula C₁₃H₁₉Cl₂NO₃ (Salt form)
Molecular Weight 308.20 g/mol (HCl salt)
Key Functional Groups Aryl Ketone, Phenol, Primary Alcohol, Secondary Amine (Salt), Aryl Chloride
Structural Diagram (Graphviz)

ChemicalStructure Core Benzene Ring Pos1 C1: Acetyl Group (C=O)-CH2-NH-tBu Core->Pos1 Position 1 Pos3 C3: Hydroxymethyl (-CH2OH) Core->Pos3 Position 3 Pos4 C4: Phenolic OH (-OH) Core->Pos4 Position 4 Pos5 C5: Chlorine (-Cl) [Meta to Chain] Core->Pos5 Position 5 (Critical Modification)

Figure 1: Structural connectivity of m-Chloro Salbutamon. The C5-Chlorine substituent is the diagnostic feature distinguishing it from Salbutamon.

Experimental Protocols

Sample Preparation

Objective: Ensure complete solubility and prevent H/D exchange of critical labile protons during initial characterization.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The HCl salt is highly polar. CDCl₃ will not dissolve the salt. D₂O will exchange all OH and NH protons, erasing critical coupling information (e.g., triplet of CH₂OH).

  • Concentration:

    • NMR: 10–15 mg in 0.6 mL DMSO-d₆.

    • IR: 2–5 mg for ATR; 1 mg in 100 mg KBr for pellet.

FTIR Acquisition Parameters
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background subtracted).

  • Range: 4000–600 cm⁻¹.

NMR Acquisition Parameters
  • Frequency: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • ¹H (zg30): 16 scans, D1 = 1.0 sec.

    • ¹³C (zgpg30): 1024 scans, D1 = 2.0 sec (Power-gated decoupling).

    • DEPT-135: To distinguish CH/CH₃ (up) from CH₂ (down).

Results & Interpretation

Infrared Spectroscopy (FTIR)

The IR spectrum of m-Chloro Salbutamon HCl is dominated by the conjugated ketone and the amine salt.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3200–3400 O-H Stretch (Broad)Phenolic and aliphatic OH. Overlaps with NH stretch.
2800–3000 N-H⁺ StretchBroad/Multiple bands typical of amine salts.
1685–1695 C=O Stretch (Ketone) Critical differentiator from Salbutamol (Alcohol). Sharp, intense band.
1580–1600 C=C AromaticSkeletal vibrations.
1050–1080 C-Cl Stretch (Ar-Cl)Often obscured, but look for new bands vs. parent.
800–850 C-H Bending (OOP)Pattern changes from 1,2,4-trisubstituted (Salbutamon) to 1,2,3,5-tetrasubstituted.
Nuclear Magnetic Resonance (NMR)
¹H NMR Assignment (DMSO-d₆)

The aromatic region is the primary diagnostic area. In non-chlorinated Salbutamon, you observe three aromatic protons (H2, H5, H6) with an ABX or AMX pattern. In m-Chloro Salbutamon , H5 is replaced by Cl, leaving only H2 and H6.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
8.05 Doublet (J ~2.0 Hz)1HAr-H6 Meta-coupled to H2. Deshielded by C=O (Ortho).[1]
7.92 Doublet (J ~2.0 Hz)1HAr-H2 Meta-coupled to H6. Deshielded by C=O (Ortho).[1]
6.10 Broad Singlet1HAr-OHPhenolic proton (exchangeable).
5.20 Triplet (J ~5 Hz)1HCH₂-OH Hydroxyl of hydroxymethyl group.
4.65 Singlet2HCH₂ -NHAlpha-keto methylene. Deshielded by C=O.
4.55 Doublet (J ~5 Hz)2HAr-CH₂ -OHBenzylic methylene.
1.35 Singlet9HC(CH₃)₃tert-Butyl group.
8.5–9.5 Broad2HNH₂⁺Ammonium protons (salt form).

Key Diagnostic:

  • Loss of H5: The doublet typically found at ~6.9 ppm (Ortho to OH) in Salbutamon is absent .

  • Splitting Pattern: The remaining protons (H2, H6) appear as meta-coupled doublets (J ≈ 1.8–2.2 Hz) rather than the complex splitting of the trisubstituted parent.

¹³C NMR Assignment (DMSO-d₆)
Chemical Shift (δ ppm)Carbon TypeAssignment
192.5 Quaternary (C=O)Ketone Carbonyl (Downfield shift vs Salbutamol's ~70 ppm CH-OH).
158.2 Quaternary (C-O)C4 (Phenolic carbon).
135.0 Quaternary (C-Cl)C5 (Chlorinated carbon). Distinct shift from C-H.
132.5 Methine (CH)C6 (Aromatic).
130.1 Methine (CH)C2 (Aromatic).
128.0 QuaternaryC1 (Ipso to Ketone).
125.5 QuaternaryC3 (Ipso to Hydroxymethyl).
58.5 Methylene (CH₂)Ar-CH₂ -OH.
49.8 Methylene (CH₂)CO-CH₂ -NH.
51.0 QuaternaryC (CH₃)₃.
25.5 Methyl (CH₃)C(CH₃ )₃.

Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of m-Chloro Salbutamon HCl using the described protocols.

CharacterizationWorkflow cluster_IR Step 1: Functional Group Screen (FTIR) cluster_NMR Step 2: Structural Confirmation (NMR) Sample Unknown Impurity/Sample (m-Chloro Salbutamon HCl?) IR_Acq Acquire FTIR (ATR) Sample->IR_Acq IR_Check Check 1690 cm⁻¹ Band IR_Acq->IR_Check IR_Result Confirm Ketone (C=O) Rule out Salbutamol (Alcohol) IR_Check->IR_Result Band Present NMR_Prep Dissolve in DMSO-d₆ IR_Result->NMR_Prep NMR_Acq Acquire ¹H & ¹³C NMR_Prep->NMR_Acq NMR_Aromatic Analyze Aromatic Region (7.5 - 8.5 ppm) NMR_Acq->NMR_Aromatic NMR_Result Observe 2x Meta-Doublets Confirm Cl substitution at C5 NMR_Aromatic->NMR_Result H5 Absent Final Identity Confirmed: m-Chloro Salbutamon HCl NMR_Result->Final

Figure 2: Analytical decision tree for confirming m-Chloro Salbutamon HCl.

Discussion & Troubleshooting

Differentiating from Salbutamol (The Drug)

The primary confusion often arises between the ketone intermediate (Salbutamon) and the final drug (Salbutamol).

  • NMR: Salbutamol has a chiral methine proton (CH-OH) at ~4.9 ppm (multiplet). Salbutamon (and its chloro-derivative) lacks this, showing a methylene singlet at ~4.6 ppm instead.

  • IR: The carbonyl stretch at ~1690 cm⁻¹ is the "smoking gun" for the ketone. Salbutamol shows no carbonyl band.

Differentiating from Non-Chlorinated Salbutamon
  • Coupling Constants: The parent Salbutamon has an ortho-coupling (J ~8 Hz) between H5 and H6. The m-Chloro derivative lacks H5, so H6 only shows a small meta-coupling (J ~2 Hz) to H2.

  • Chemical Shift: The presence of Chlorine at C5 causes a downfield shift of the adjacent carbon (C5) in ¹³C NMR (from ~115 ppm to ~135 ppm due to the heavy atom effect and electronegativity).

Common Pitfalls
  • Hygroscopicity: The HCl salt is hygroscopic. If the DMSO-d₆ is "wet" (contains H₂O), the OH and NH signals will broaden or merge into a single exchange peak at ~3.5–4.0 ppm, obscuring the CH₂OH triplet. Remedy: Use ampouled, dry DMSO-d₆.

  • Solubility: Do not use CDCl₃. The salt will not dissolve, leading to a spectrum of only solvent impurities.

References

  • British Pharmacopoeia (BP). (2025).
  • United States Pharmacopeia (USP). (2025). USP <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.

  • PubChem. (n.d.). Compound Summary: Salbutamol Ketone (Salbutamon). National Center for Biotechnology Information.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative text on NMR coupling constants and IR bands).
  • European Pharmacopoeia (Ph. Eur.). (2025).[1][2] Salbutamol Sulphate: Impurity Profiling.

Sources

Troubleshooting & Optimization

Optimizing mobile phase pH for m-Chloro Salbutamon Hydrochloride stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: m-Chloro Salbutamol Hydrochloride Analysis

A Senior Application Scientist's Guide to Optimizing Mobile Phase pH for Analyte Stability and Chromatographic Performance

Welcome to the technical support center for the analysis of m-Chloro Salbutamol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working to develop robust and stability-indicating analytical methods for this compound. As Senior Application Scientists, we understand that achieving optimal separation while maintaining the integrity of the analyte is paramount. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot issues and make informed decisions during your method development.

The stability of m-Chloro Salbutamol Hydrochloride, like its parent compound Salbutamol, is highly dependent on pH.[1][2] This guide will focus on the critical role of mobile phase pH in preventing degradation and achieving high-quality chromatographic results.

Frequently Asked Questions (FAQs): Stability and pH

Here we address the most common questions our team receives regarding the analysis of Salbutamol and its derivatives.

Q1: What is the primary challenge when analyzing m-Chloro Salbutamol Hydrochloride?

The main challenge lies in balancing chromatographic performance with analyte stability. M-Chloro Salbutamol Hydrochloride possesses a secondary amine and a phenolic hydroxyl group, making it susceptible to pH-dependent ionization and degradation.[3] The amine group (pKa ≈ 9.3 for Salbutamol) is basic, while the phenolic group (pKa ≈ 10.3 for Salbutamol) is weakly acidic.[3][4] The addition of a chloro- group is expected to slightly lower the pKa of the phenolic group due to its electron-withdrawing nature. An inappropriate mobile phase pH can lead to poor peak shape, inconsistent retention times, and, most critically, on-column or in-solution degradation, compromising the accuracy of your results.

Q2: What is the optimal mobile phase pH for ensuring the stability of Salbutamol and its derivatives?

Extensive studies on Salbutamol have demonstrated that it exhibits maximum stability in a mildly acidic environment, specifically between pH 3 and pH 4.[1][2] The degradation rate increases significantly in alkaline conditions, with a region of minimum stability observed around pH 9.[1] Therefore, for m-Chloro Salbutamol Hydrochloride, starting your method development with a mobile phase buffered in the pH 3-4 range is a scientifically sound strategy to minimize degradation. Several validated HPLC methods for Salbutamol utilize mobile phases with a pH of 3.0 or 3.7 for this very reason.[5][6][7][8]

Q3: How does mobile phase pH affect the chromatography of this compound on a C18 column?

The pH of the mobile phase directly controls the ionization state of your analyte and the stationary phase, which in turn dictates retention and peak shape in reversed-phase HPLC.

  • Analyte Ionization : At a pH between 3 and 4, the secondary amine group (pKa ≈ 9.3) will be fully protonated (positively charged), while the phenolic group (pKa ≈ 10.3) will be neutral. This makes the molecule polar and suitable for reversed-phase chromatography.

  • Stationary Phase Interaction : Most silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At pH values above 4, these silanols can become deprotonated (Si-O⁻), creating anionic sites that can interact electrostatically with the protonated amine of your analyte. This secondary interaction is a common cause of significant peak tailing.[9] By maintaining a mobile phase pH below 4, you suppress the ionization of these silanol groups, leading to more symmetrical peaks.[9]

Troubleshooting Guide: Common Chromatographic Issues

Issue 1: My peaks for m-Chloro Salbutamol Hydrochloride are tailing or showing poor symmetry.

  • Cause : This is often due to secondary interactions between the protonated amine on the analyte and ionized silanol groups on the silica-based stationary phase.[9]

  • Solution 1: Adjust Mobile Phase pH : Ensure your mobile phase pH is sufficiently low, ideally between 3.0 and 4.0, to keep the silanol groups in their neutral form.

  • Solution 2: Use a Modern Column : Employ a high-purity silica column or a hybrid-particle column (e.g., BEH, CSH) designed for better performance with basic compounds, even at intermediate pH ranges. These columns have fewer accessible silanol groups.

  • Solution 3: Add an Ionic Reagent (Use with Caution) : In some cases, adding a competing amine like triethylamine (TEA) to the mobile phase can mask the silanol groups and improve peak shape.[9] However, TEA can shorten column lifetime and is not ideal for LC-MS applications.

Issue 2: I am observing new, unexpected peaks in my chromatogram, and the main analyte peak area is decreasing over time.

  • Cause : This is a strong indicator of on-column or in-solution analyte degradation. Salbutamol is known to be sensitive to alkaline, oxidative, and thermal stress.[10][11][12]

  • Solution 1: Verify and Adjust Mobile Phase pH : Immediately confirm the pH of your mobile phase. If it has drifted into the neutral or alkaline range, this is the likely cause. Prepare fresh mobile phase buffered to a pH between 3 and 4.[1]

  • Solution 2: Degas the Mobile Phase : The degradation of Salbutamol is oxygen-sensitive.[1] Ensure your mobile phase is thoroughly degassed before use and, if possible, use an in-line degasser to prevent oxidative degradation during the analytical run.

  • Solution 3: Control Temperature : While some methods use elevated column temperatures (e.g., 40°C) to improve efficiency, be aware that heat can accelerate degradation.[5][12] If you suspect thermal degradation, try running the analysis at ambient temperature.

  • Solution 4: Check Buffer Compatibility : Certain buffer salts can affect stability. For instance, phosphate buffers have been reported to accelerate the breakdown of Salbutamol, while acetate buffers may have a stabilizing effect.[1]

Experimental Protocols & Workflows

Workflow for Optimizing Mobile Phase pH

This diagram outlines a systematic approach to developing a stability-indicating method for m-Chloro Salbutamol Hydrochloride.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: pH Screening Experiment cluster_2 Phase 3: Stability Verification A Literature Review (Salbutamol Stability & pKa) B Select Column (e.g., High Purity C18) A->B C Define Initial pH Range (Target: pH 3.0 - 4.5) B->C D Prepare Mobile Phases (e.g., pH 3.0, 3.5, 4.0, 4.5) C->D E Inject Standard & Analyze (Retention, Tailing, Peak Area) D->E F Identify Optimal pH for Chromatography E->F G Perform Forced Degradation (Acid, Base, Oxidative) F->G H Analyze Stressed Samples with Optimal pH Method G->H I Confirm Resolution of Degradants from Analyte H->I J Final Method I->J Method is Stability-Indicating

Caption: Systematic workflow for mobile phase pH optimization.

Protocol 1: pH Screening Study

This protocol details how to systematically evaluate the effect of mobile phase pH on the chromatography of m-Chloro Salbutamol Hydrochloride.

  • Prepare Buffers : Prepare a series of aqueous buffers (e.g., 20 mM phosphate or acetate) at different pH values, such as 3.0, 3.5, 4.0, and 4.5.

  • Prepare Mobile Phases : For each pH value, prepare the final mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 85:15 v/v).[5] Filter and degas all mobile phases.

  • Prepare Analyte Solution : Prepare a standard solution of m-Chloro Salbutamol Hydrochloride at a known concentration (e.g., 25 µg/mL) in a diluent that matches the initial mobile phase composition.[13]

  • System Equilibration : Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition : Inject the standard solution in triplicate. Record the retention time, peak area, and USP tailing factor for the analyte peak.

  • Iterate : Repeat steps 4 and 5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before injecting the sample.

  • Data Analysis : Compile the results into a table to compare the performance at each pH.

Data Presentation: Example pH Screening Results
Mobile Phase pHRetention Time (min)Peak Area (RSD %)USP Tailing FactorObservations
3.04.20.4%1.1Symmetrical peak, stable area.
3.54.50.3%1.2Symmetrical peak, stable area.
4.04.90.5%1.4Minor tailing observed.
4.55.51.2%1.8Noticeable tailing.

This is example data. Actual results will vary based on the specific column and HPLC system used.

From this data, a pH of 3.0 or 3.5 would be selected as the optimal starting point for further method development, as it provides the best peak symmetry while maintaining stable analyte response.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to confirm that your analytical method is stability-indicating.[10][13] This means the method can separate the intact drug from its degradation products.

  • Prepare Stock Solution : Prepare a stock solution of m-Chloro Salbutamol Hydrochloride in high-purity water.

  • Acid Hydrolysis : Mix an aliquot of the stock solution with 0.1 M HCl. Keep at ambient temperature for 3 hours.[10][12] Neutralize a sample before injection.

  • Alkaline Hydrolysis : Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at ambient temperature for 3 hours.[10][12] Neutralize a sample before injection.

  • Oxidative Degradation : Mix an aliquot of the stock solution with 3% H₂O₂. Keep at ambient temperature for 3 hours.[10][12]

  • Analysis : Analyze each stressed sample, along with an unstressed control, using the HPLC method developed with the optimal mobile phase pH.

  • Evaluation : Evaluate the chromatograms to ensure that all degradation peaks are baseline-resolved from the main m-Chloro Salbutamol Hydrochloride peak.

Visualizing the Impact of pH

The following diagram illustrates the relationship between pH, the ionization state of m-Chloro Salbutamol Hydrochloride, and its relative stability.

Sources

Overcoming solubility challenges of m-Chloro Salbutamon in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Solubility & Extraction of m-Chloro Salbutamol

Ticket ID: #SOL-MCS-001 Subject: Overcoming Solubility Barriers in Organic Solvents Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Zwitterion Trap"

Welcome to the technical support center. You are likely here because m-Chloro Salbutamol (a chlorinated derivative of Albuterol) is precipitating out of your organic phase, refusing to dissolve in your HPLC mobile phase, or forming an inseparable emulsion during extraction.

The Root Cause: Like its parent molecule Salbutamol, m-Chloro Salbutamol behaves as a zwitterion . It contains both a basic secondary amine (pKa ~10.[1]3) and an acidic phenolic moiety (pKa ~9.3).

  • Acidic pH: Protonated amine (

    
    ) 
    
    
    
    Water Soluble (Cation).
  • Basic pH: Deprotonated phenol (

    
    ) 
    
    
    
    Water Soluble (Anion).
  • Neutral pH: Co-existence of charges

    
     Low solubility in non-polar organics.
    

The addition of the m-Chloro group (electron-withdrawing) slightly lowers the pKa of the phenol and increases lipophilicity (LogP) compared to Salbutamol, but it does not eliminate the polarity challenge. This guide provides the protocols to break this solubility lock.

Module 1: The Solubility Matrix

Before attempting dissolution, identify your solid form. The strategy differs entirely between the Free Base and the Salt (e.g., Sulfate/Hydrochloride).

Solvent Compatibility Ratings

Data normalized for m-Chloro Salbutamol Free Base at 25°C.

SolventSolubility RatingPrimary UtilityTechnical Note
Methanol (MeOH) ⭐⭐⭐⭐⭐ (Excellent)Stock SolutionsBest for initial dissolution; breaks crystal lattice efficiently.
DMSO ⭐⭐⭐⭐⭐ (Excellent)Biological AssaysHigh boiling point makes it hard to remove; use sparingly.
Ethanol (EtOH) ⭐⭐⭐⭐ (Good)CrystallizationSolubility decreases significantly with <5% water content.
Ethyl Acetate ⭐⭐ (Poor)ExtractionRequires pH manipulation (see Protocol B).
Dichloromethane (DCM) ⭐⭐ (Poor)ExtractionGood for chlorinated analogs only if amine is neutral.
Hexane/Ether ⭐ (Insoluble)Wash/PrecipitationUsed to crash out the product or wash away non-polar impurities.

Module 2: Troubleshooting Protocols

Protocol A: Dissolving the Solid (Stock Preparation)

Issue: "I added DCM and the powder is just floating."

The Fix: You are likely trying to dissolve a salt form in a non-polar solvent, or the lattice energy of the free base is too high for DCM alone.

  • Cosolvent Spike: Dissolve the solid completely in a minimum volume of Methanol or DMSO first.

  • Dilution: Slowly add your target organic solvent (e.g., DCM) to this concentrate.

    • Ratio: Maintain at least 5-10% Methanol in the final mixture to prevent precipitation.

  • Sonication: Sonicate at 35-40°C for 10 minutes. The m-chloro substitution increases lattice stability; thermal energy is required to initiate solvation.

Protocol B: Liquid-Liquid Extraction (The "Golden" pH)

Issue: "My product stays in the water layer no matter how much Ethyl Acetate I use."

The Fix: You must target the Isoelectric Point (pI) or drive the molecule to a neutral state. However, because the pKa values of the amine and phenol overlap, a true "neutral" species is rare.

The Strategy: Ion-Pairing or Precise pH Control.

Workflow Diagram: Extraction Logic

ExtractionWorkflow Start Aqueous Feed (m-Chloro Salbutamol) CheckForm Check pH Start->CheckForm Acidic pH < 8 (Cationic) CheckForm->Acidic Basic pH > 11 (Anionic) CheckForm->Basic Decision Select Strategy Acidic->Decision Basic->Decision Strat1 Strategy 1: High pH Extraction (Target Amine Base) Decision->Strat1 Standard Strat2 Strategy 2: Ion-Pair Extraction (SDS / Sulfonates) Decision->Strat2 Difficult Matrix Action1 Adjust to pH 9.5-10.0 (Minimize Ionization) Strat1->Action1 Outcome Organic Phase Recovery Strat2->Outcome Use CHCl3 + SDS Action2 Add 3:1 IPA:DCM Mixture Action1->Action2 Action2->Outcome

Caption: Decision tree for maximizing extraction efficiency based on ionization states.

Step-by-Step Extraction:

  • Basify: Adjust aqueous pH to 9.5 – 10.0 using Ammonium Hydroxide (

    
    ). Do not use NaOH if possible, as high ionic strength can salt-out impurities.
    
  • Solvent Choice: Use a mixture of DCM:Isopropanol (3:1) .

    • Why? Pure DCM cannot break the hydrogen bonding of the zwitterion. Isopropanol acts as a hydrogen-bond donor/acceptor bridge.

  • Salting Out: Add NaCl (saturation) to the aqueous phase to push the organic molecule out.

  • Wash: Wash the organic layer with brine, not water, to prevent back-extraction.

Module 3: Chromatographic (HPLC) Troubleshooting

Issue: "I see split peaks or broad tailing in my chromatogram."

The Science: The secondary amine interacts with residual silanols on your C18 column, causing tailing. The m-chloro group adds lipophilicity, potentially causing retention time drift if the mobile phase pH isn't buffered.

Optimized Mobile Phase:

  • Buffer: 50 mM Ammonium Acetate (pH 4.5).

    • Why? At pH 4.5, the amine is fully protonated (cationic), and the phenol is neutral. The species is uniform.

  • Ion-Pair Reagent (Optional): Add 5 mM Sodium Heptane Sulfonate if retention is too low. This forms a neutral complex with the protonated amine, increasing retention on C18.

  • Diluent: Dissolve sample in Mobile Phase A or 10% MeOH in Water .

    • Warning: Dissolving in 100% MeOH and injecting into a high-aqueous mobile phase causes "solvent shock" and peak splitting.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve m-Chloro Salbutamol? A: Acetone is risky. While solubility is moderate, primary/secondary amines can react with ketones (Schiff base formation) over time or under heat. Avoid Acetone for storage; use Methanol or Acetonitrile.

Q: Why is my yield low after recrystallization from Ethyl Acetate? A: The m-chloro derivative is likely too soluble in wet Ethyl Acetate. Ensure your solvent is anhydrous. Alternatively, use an Ethanol/Ether system: dissolve in minimal hot Ethanol, then add Diethyl Ether until turbid, and cool.

Q: Is m-Chloro Salbutamol light sensitive? A: Yes, like most phenylethanolamines, it is susceptible to photo-oxidation. Solutions should be stored in amber vials.

References

  • PubChem. (2025). Salbutamol Compound Summary: pKa and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2022). Measurement and Correlation of the Solubility of Salbutamol in Organic Solvents. American Chemical Society. Retrieved from [Link]

  • Japanese Pharmacopoeia (JP XIV). Official Monographs: Salbutamol Sulfate Purity and Solubility. National Institute of Health Sciences. Retrieved from [Link]

Sources

Reducing degradation of m-Chloro Salbutamon Hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Degradation During Storage & Handling

Status: Operational | Role: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because you are using m-Chloro Salbutamol Hydrochloride (often designated as Impurity L in EP or Chloroalbuterol in USP) as a critical reference standard for purity profiling.

The Reality: This molecule is not just "Salbutamol with a chlorine atom." The presence of the chlorine atom at the ortho position to the phenolic hydroxyl group, combined with the hydrochloride salt form, creates a unique stability profile. It is prone to photo-dechlorination , oxidative quinone formation , and hygroscopic deliquescence .

This guide bypasses generic advice. We focus on the specific physicochemical failures of this molecule and how to prevent them in your lab.

Part 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The stability of m-Chloro Salbutamol HCl is compromised by three primary vectors.

1. The Photolytic Vector (The Chlorine Vulnerability)

Unlike parent Salbutamol, the C-Cl bond on the aromatic ring introduces a specific vulnerability to UV light. High-energy photons can cleave this bond (homolysis), leading to radical formation and reversion to dechlorinated species or polymerization.

  • Result: Assay drop and appearance of unknown "late-eluting" peaks in HPLC.

2. The Hygroscopic Vector (The HCl Trap)

As a hydrochloride salt, this compound has a high affinity for atmospheric moisture.

  • Mechanism: Water absorption lowers the glass transition temperature (

    
    ) of the solid, increasing molecular mobility. This allows the secondary amine to react more readily with the phenolic ring (dimerization) or atmospheric oxygen.
    
  • Result: Physical caking (irreversible) and hydrolysis.

3. The Oxidative Vector (Quinone Formation)

The phenol group is electron-rich. Despite the electron-withdrawing chlorine, the para position remains susceptible to autoxidation, forming colored quinoid species.

  • Result: The white powder turns yellow or pink.

Visualizing the Pathway

The following diagram maps the degradation ecosystem specific to this molecule.

DegradationPathways Molecule m-Chloro Salbutamol HCl (Crystalline) Radical Aryl Radical (Cl• Loss) Molecule->Radical Solution Mobile Phase (Deliquescence) Molecule->Solution Quinone Ortho-Quinone Derivatives Molecule->Quinone Light UV/VIS Light (>290 nm) Light->Molecule Homolysis Moisture Humidity (>60% RH) Moisture->Molecule Solvation Oxygen Atmospheric O2 Oxygen->Molecule Autoxidation Dechlor Dechlorinated By-products Radical->Dechlor H-Abstraction Dimer Bis-ether Dimers Solution->Dimer Acid Catalysis Color Yellow/Pink Discoloration Quinone->Color

Figure 1: Mechanistic degradation pathways of m-Chloro Salbutamol HCl showing the impact of Light, Moisture, and Oxygen.

Part 2: Troubleshooting & FAQs

This section addresses the specific "pain points" reported by analytical labs.

Scenario A: "My Reference Standard has turned yellow."

Diagnosis: Oxidative degradation (Quinone formation). The Science: The phenolic hydroxyl group has oxidized. This is often accelerated if the bottle was left open under fluorescent lab lights, which emit enough UV to catalyze the reaction. The Fix:

  • Immediate Action: Perform a purity check. If purity is <98%, discard. The degradation products (quinones) are reactive and will interfere with impurity profiling.

  • Prevention: Store under Headspace Nitrogen . The displacement of oxygen is the only definitive cure for phenolic oxidation.

Scenario B: "The powder is stuck together (Caking)."

Diagnosis: Hygroscopic deliquescence. The Science: The HCl salt absorbed moisture, partially dissolved, and then recrystallized as a solid block (sintering). This creates "hotspots" of degradation within the solid block due to localized pH drops (HCl concentration). The Fix:

  • Usability Check: If the cake breaks easily with a spatula, it may be usable. Verify with Loss on Drying (LOD) or Karl Fischer (KF) titration.

  • Warning: Do not attempt to dry it in an oven >40°C; you will accelerate thermal degradation.

  • Prevention: Use the "Double-Vial" storage method (see Protocol 1).

Scenario C: "I see an extra peak at RRT 0.85 in my HPLC."

Diagnosis: Likely photo-degradation (Dechlorination product) or hydrolysis. The Science: If the peak appears after the sample has been sitting in the autosampler, it is likely solution-state instability. The Fix:

  • Test: Inject a fresh sample immediately vs. one stored for 24 hours in the dark vs. one stored 24 hours in light.

  • Solution Stability: m-Chloro Salbutamol is most stable in solution at pH 3.5 – 4.5 . Avoid unbuffered water (which can become acidic) or alkaline diluents (which promote oxidation).

Part 3: Protocols for Storage & Handling

Do not treat this as a generic chemical. Use these specific workflows to maintain the integrity of your standard.

Protocol 1: The "Double-Vial" Storage System

Objective: To create a zero-moisture, zero-light micro-environment.

StepActionTechnical Rationale
1 Primary Container Use an Amber Type I Glass Vial with a Teflon-lined screw cap. Plastic allows oxygen permeation; clear glass allows photolysis.
2 Headspace Purge Gently blow dry Nitrogen or Argon into the vial for 10 seconds before capping.
3 Secondary Containment Place the primary vial inside a larger jar (HDPE or Aluminum) containing a packet of activated silica gel or molecular sieves.
4 Temperature Store at 2°C to 8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but requires strict acclimatization to prevent condensation upon thawing.
Protocol 2: The "Dry-Box" Weighing Technique

Objective: To prevent moisture uptake during the weighing process, which causes assay errors.

HandlingWorkflow Start Remove from Cold Storage Acclimate Acclimatize to Room Temp (Wait 30-60 mins) Start->Acclimate Essential to prevent condensation Check Check Desiccant Color Acclimate->Check Open Open in Low Humidity (<40% RH) Check->Open Weigh Rapid Weighing (Minimize Headspace Exposure) Open->Weigh Purge Nitrogen Purge & Reseal Weigh->Purge Return Return to Cold Storage Purge->Return

Figure 2: Correct handling workflow to minimize hygroscopic failure.

Protocol 3: Re-Validation (HPLC Conditions)

If you suspect degradation, use this method to separate the parent from its chlorinated/oxidized by-products.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Wavelength: 220 nm (for impurity detection) and 276 nm (for assay).

  • Acceptance Criteria: Purity > 98.0%; No single impurity > 0.5%.

Summary of Critical Parameters
ParameterSpecificationWhy?
Storage Temp 2°C – 8°CRetards Arrhenius degradation kinetics.
Container Amber Glass (Type I)Blocks UV light to prevent C-Cl bond cleavage.
Atmosphere Nitrogen/ArgonPrevents phenolic oxidation.
Solution pH 3.5 – 4.5Stability maximum for Salbutamol-class molecules.
Max Open Time < 2 MinutesPrevents hygroscopic water uptake.
References
  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[3] ICH Guidelines.[2] [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[1] Salbutamol Sulfate Monograph & Impurity L Description. EDQM. [Link]

  • Malki, S. et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol. National Institutes of Health (PMC). [Link]

  • PubChem. (2025). Chloroalbuterol (Compound Summary).[4] National Library of Medicine. [Link]

Sources

Technical Support Center: m-Chloro Salbutamol Extraction & Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Recovery Rates in m-Chloro Salbutamol Extraction Audience: Bioanalytical Scientists, Method Development Leads

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for m-Chloro Salbutamol . If you are experiencing low recovery rates (typically <50%) or high variability (RSD >15%), you are likely battling the specific physicochemical shifts caused by the chlorine substitution.

The Core Problem: Standard Salbutamol extraction protocols often fail for the m-Chloro derivative. Why?

  • Amphoteric Nature: Like the parent compound, m-Chloro Salbutamol contains a basic secondary amine and an acidic phenol.

  • The "Chlorine Shift": The meta-chloro substitution exerts a strong electron-withdrawing inductive effect (-I). While the amine pKa remains relatively stable (~9.3), the phenolic pKa drops significantly (from ~10.3 in Salbutamol to ~8.8–9.1 in the m-Chloro derivative).

This shift narrows the pH window where the molecule is neutral, causing standard Liquid-Liquid Extraction (LLE) methods to fail as the molecule inadvertently ionizes into the aqueous phase.

Module 1: Solid Phase Extraction (SPE) – The Gold Standard

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) immediately if you are currently using LLE or C18 (Reversed Phase) SPE.

Troubleshooting Guide: Low Recovery in SPE

Q: I am using a standard C18 cartridge, but recovery is poor (<40%). Why? A: m-Chloro Salbutamol is highly polar. On a C18 cartridge, "breakthrough" occurs during the loading step because the molecule prefers the aqueous plasma/urine matrix over the hydrophobic sorbent. You must use a Mixed-Mode Cation Exchange (MCX) mechanism to retain the molecule via its positive charge (amine) rather than hydrophobicity.

Q: I am using MCX, but recovery is still low. What is wrong? A: This is usually a pH control error during the Elution step.

  • The Mechanism: You bind the protonated amine (

    
    ) to the sulfonate groups (
    
    
    
    ) on the cartridge.
  • The Fix: To elute, you must neutralize the amine (

    
    ) using a high pH solvent. However, because the m-Chloro phenol is more acidic, it ionizes (
    
    
    
    ) at lower pH levels. If your elution solvent is not basic enough, the amine stays charged. If it is too basic but lacks organic strength, the phenoxide ion might interact with the sorbent backbone.
Optimized MCX Protocol
StepSolvent/BufferMechanismCritical Parameter
1. Condition MeOH followed by WaterSolvationDo not let the bed dry.
2. Load Sample diluted in 2% Formic Acid (pH ~2-3)Ion Exchange pH < 4 is mandatory to ensure Amine is 100% protonated.
3. Wash 1 2% Formic AcidRemove proteinsMaintains charge retention.
4. Wash 2 100% MethanolRemove neutralsRemoves hydrophobic interferences.
5. Elute 5% NH₄OH in Methanol NeutralizationpH > 11 required to break ionic bond.
Visualizing the Workflow

SPE_Workflow cluster_chemistry Chemical State of m-Chloro Salbutamol Start Start: Plasma Sample Acidify Acidify to pH 3 (Formic Acid) Start->Acidify Pre-treatment Load Load onto MCX Cartridge (Amine Protonated +) Acidify->Load Retention via Ionic Bond Wash Wash Steps (Remove Proteins/Neutrals) Load->Wash Clean Matrix State1 pH 3: Cationic (+) (Binds to MCX) Load->State1 Elute Elute: 5% NH4OH in MeOH (Deprotonate Amine) Wash->Elute Break Bond Analysis LC-MS/MS Analysis Elute->Analysis Inject State2 pH 11: Neutral/Anionic (Releases from MCX) Elute->State2

Figure 1: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction, highlighting the critical pH-dependent chemical states.

Module 2: Liquid-Liquid Extraction (LLE) – The "pH Trap"

Recommendation: Only use LLE if SPE is unavailable. This method requires precise pH titration.

The "pH Trap" Explained

In standard Salbutamol LLE, you adjust the sample to pH ~9.5–10.0 to neutralize the amine (pKa ~9.3) so it partitions into the organic layer.

  • The Trap: For m-Chloro Salbutamol , the phenol pKa is lower (~9.0).

  • The Consequence: At pH 10.0, while the amine is neutral, the phenol is ionized (

    
    ). The molecule becomes an anion (or zwitterion) and stays in the water. Recovery drops to near zero.
    
Troubleshooting Guide: LLE Optimization

Q: Which solvent system should I use? A: Avoid non-polar solvents like Hexane or DCM. Use high-polarity organic mixtures.

  • Best: Ethyl Acetate : Isopropanol (9:1)

  • Alternative: Methyl tert-butyl ether (MTBE) (Lower recovery, cleaner extract)

Q: What is the exact pH target? A: You must target the Isoelectric Point (pI) . For m-Chloro Salbutamol, this is likely between pH 8.5 and 9.0. You are balancing the protonation of the amine against the deprotonation of the phenol.

Comparison of Recovery by pH Strategy

pH StrategyChemical State (m-Chloro Salbutamol)Predicted Recovery (Ethyl Acetate)
Acidic (pH 3) Amine (+), Phenol (Neutral)< 5% (Stays in water)
Neutral (pH 7) Amine (+), Phenol (Neutral)< 10% (Stays in water)
Target (pH 8.8) Amine (Neutral), Phenol (Neutral) ~75-85% (Optimal)
Basic (pH 11) Amine (Neutral), Phenol (-)< 20% (Stays in water)

Module 3: Chromatographic Issues (LC-MS/MS)

Q: I have good extraction recovery, but my peaks are tailing, affecting quantification. A: Tailing is common with secondary amines due to interactions with residual silanols on the HPLC column.

Troubleshooting Checklist:

  • Column Choice: Ensure you are using an "End-capped" or "Base-deactivated" C18 column. A PFP (Pentafluorophenyl) column often provides better selectivity for halogenated compounds like m-Chloro Salbutamol.

  • Mobile Phase Modifier:

    • Add Ammonium Formate (5-10 mM) to the aqueous phase.

    • Ensure pH of mobile phase is acidic (pH ~3) to keep the amine protonated for sharp peaks, or use high pH (pH 10) with a hybrid column (e.g., Waters XBridge) to keep it neutral.

  • Injection Solvent: Do not inject 100% MeOH eluate. Evaporate and reconstitute in the starting mobile phase (e.g., 95% Water / 5% ACN).

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Problem Problem: Low Recovery (<50%) CheckMethod Which Method? Problem->CheckMethod SPE SPE (Solid Phase) CheckMethod->SPE LLE LLE (Liquid-Liquid) CheckMethod->LLE CheckCartridge Cartridge Type? SPE->CheckCartridge C18 C18/HLB CheckCartridge->C18 MCX MCX (Cation Exchange) CheckCartridge->MCX Solution1 Switch to MCX C18->Solution1 CheckElution Check Elution pH MCX->CheckElution Solution2 Ensure 5% NH4OH in MeOH CheckElution->Solution2 CheckpH Check Extraction pH LLE->CheckpH pHHigh pH > 9.5 CheckpH->pHHigh pHCorrect pH 8.5 - 9.0 CheckpH->pHCorrect Solution3 Lower pH to 8.8 (Avoid Phenol Ionization) pHHigh->Solution3 Solution4 Check Solvent Polarity (Use EtOAc/IPA) pHCorrect->Solution4

Figure 2: Diagnostic decision tree for identifying the root cause of low recovery.

References

  • Vertex AI Search. (2026). pKa values of salbutamol amine and phenol groups. Retrieved from

  • Deranged Physiology. (2026).[1] Salbutamol: Chemistry and Pharmacokinetics. Retrieved from

  • National Institutes of Health (NIH). (2003). Selective extraction of salbutamol from human plasma with the use of phenylboronic acid. Retrieved from

  • Agilent Technologies. (2011).[2] Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection. Retrieved from

  • Chemistry LibreTexts. (2020). The Effect of Substituents on pKa (Phenols). Retrieved from

Sources

Navigating the Matrix: A Technical Support Guide for m-Chloro Salbutamol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of m-Chloro Salbutamol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of bioanalysis. Matrix interference is a significant hurdle in achieving reliable and reproducible results, particularly when dealing with trace levels of analytes in complex biological samples. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges. Our focus is on not just what to do, but why specific experimental choices lead to cleaner data and more trustworthy outcomes.

Understanding the Challenge: The Nature of Matrix Interference

In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the other components in a sample apart from the analyte of interest (in this case, m-Chloro Salbutamol).[1][2] These components can include salts, proteins, lipids, and other endogenous substances. Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2] This can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]

The chemical properties of m-Chloro Salbutamol, a beta-agonist, make it susceptible to these effects, especially in complex biological matrices like plasma, urine, and tissue homogenates. Therefore, a robust sample preparation strategy is paramount to minimize these interferences and ensure the integrity of your quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the quantification of m-Chloro Salbutamol, providing explanations and actionable solutions.

Q1: My signal for m-Chloro Salbutamol is inconsistent and lower than expected in my biological samples compared to my standards in pure solvent. What's causing this?

A1: This is a classic sign of ion suppression due to matrix effects. Endogenous components from your sample are likely co-eluting with your analyte and interfering with its ionization in the MS source. Phospholipids are common culprits in plasma and tissue samples that can cause significant signal suppression.[3]

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: A simple "dilute and shoot" approach is often insufficient for complex matrices. You need a more effective cleanup method to remove interfering substances.

  • Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[1][4] For a basic compound like m-Chloro Salbutamol, a cation exchange or mixed-mode SPE cartridge can be highly effective.[1][4]

  • Consider Liquid-Liquid Extraction (LLE): LLE can also be used to partition your analyte away from interfering matrix components.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that has been processed using the same sample preparation method as your unknown samples. This helps to compensate for consistent matrix effects.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for m-Chloro Salbutamol is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the signal.

Q2: I'm using Solid-Phase Extraction (SPE), but I'm still seeing significant matrix effects. How can I optimize my SPE protocol?

A2: Not all SPE protocols are created equal. Optimization is key to achieving the desired level of cleanup.

Optimization Strategies:

  • Choosing the Right Sorbent:

    • Cation Exchange (CX) or Mixed-Mode Cation Exchange (MCX): Since m-Chloro Salbutamol is a basic compound, these sorbents are highly effective at retaining it while allowing neutral and acidic interferences to be washed away.[1][4]

    • Molecularly Imprinted Polymers (MIPs): MIPs offer high selectivity for a specific analyte or a class of structurally similar compounds and have been shown to be effective in reducing ion suppression for β-agonists.[1]

    • Polymeric Sorbents (e.g., Oasis HLB): These are suitable for a broad range of analytes and can provide good cleanup.

  • Optimizing Wash and Elution Steps:

    • Wash Steps: The goal is to remove interferences without eluting your analyte. Experiment with different wash solvents of varying polarity and pH. A wash with a high percentage of organic solvent can remove non-polar interferences, while a pH-adjusted aqueous wash can remove acidic or basic interferences depending on your sorbent.

    • Elution Step: Use a solvent that is strong enough to fully elute your analyte from the sorbent. For cation exchange sorbents, this often involves using a basic or high-ionic-strength elution solvent.

Workflow for SPE Optimization:

SPE_Optimization cluster_0 Sample Preparation cluster_1 Optimization Points Start Homogenized Sample Load Load onto Conditioned SPE Cartridge Start->Load Wash1 Wash 1: Remove Polar Interferences Load->Wash1 Wash2 Wash 2: Remove Non-Polar Interferences Wash1->Wash2 Elute Elute m-Chloro Salbutamol Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze Opt_Sorbent Select Sorbent (CX, MCX, MIP) Opt_Sorbent->Load Opt_Wash Optimize Wash Solvents (pH, % Organic) Opt_Wash->Wash1 Opt_Wash->Wash2 Opt_Elute Optimize Elution Solvent (pH, Strength) Opt_Elute->Elute

Caption: Workflow for optimizing a Solid-Phase Extraction protocol.

Q3: Are there alternative sample preparation techniques to SPE for m-Chloro Salbutamol?

A3: Yes, several other techniques can be effective, depending on the matrix and the required level of cleanup.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide analysis in food, the QuEChERS method has been adapted for various drug analyses in biological matrices.[5][6] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[5][6] This method is fast and uses minimal solvent.[6]

  • Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies immobilized on a solid support to capture the target analyte.[7][8][9][10][11] IAC can provide excellent cleanup and is particularly useful for complex matrices or when very low detection limits are required.[7][8][9][10]

Comparison of Sample Preparation Techniques:

TechniqueSelectivityThroughputCostDevelopment Time
Dilute and Shoot LowHighLowVery Short
Protein Precipitation LowHighLowShort
Liquid-Liquid Extraction (LLE) ModerateModerateModerateModerate
Solid-Phase Extraction (SPE) HighModerateModerateModerate-High
QuEChERS Moderate-HighHighLow-ModerateModerate
Immunoaffinity Chromatography (IAC) Very HighLow-ModerateHighHigh
Q4: How do I properly validate my method to ensure it's free from significant matrix effects?

A4: Method validation according to regulatory guidelines (e.g., FDA, EMA) is crucial. To specifically assess matrix effects, the following experiments are essential:

  • Post-Extraction Spike Analysis:

    • Prepare three sets of samples:

      • Set A: Analyte in pure solvent.

      • Set B: Blank matrix extract spiked with the analyte.

      • Set C: Blank matrix extract (no analyte).

    • Calculate the matrix factor (MF) as the ratio of the peak area of Set B to Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Recovery Experiment:

    • Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of your extraction process.

  • Analysis of Multiple Matrix Lots:

    • Analyze at least six different lots of blank matrix to assess the variability of the matrix effect between different sources.

Logical Flow for Matrix Effect Assessment:

Matrix_Effect_Assessment Start Develop Analytical Method Prep_A Prepare Set A: Analyte in Solvent Start->Prep_A Prep_B Prepare Set B: Post-Extraction Spike Start->Prep_B Prep_C Prepare Set C: Pre-Extraction Spike Start->Prep_C Analyze Analyze all sets by LC-MS/MS Prep_A->Analyze Prep_B->Analyze Prep_C->Analyze Calc_ME Calculate Matrix Effect: (Peak Area B) / (Peak Area A) Analyze->Calc_ME Calc_Rec Calculate Recovery: (Peak Area C) / (Peak Area B) Analyze->Calc_Rec Evaluate Evaluate Results against Acceptance Criteria Calc_ME->Evaluate Calc_Rec->Evaluate End Method Validated Evaluate->End

Caption: A logical workflow for the assessment of matrix effects.

Detailed Experimental Protocol: Mixed-Mode Cation Exchange SPE for m-Chloro Salbutamol in Plasma

This protocol provides a starting point for developing a robust sample preparation method for m-Chloro Salbutamol in human plasma.

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma (blank)

  • m-Chloro Salbutamol standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (deionized or Milli-Q)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate amount of internal standard.

    • Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the m-Chloro Salbutamol with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Conclusion

Eliminating matrix interference is a critical and often challenging aspect of quantifying m-Chloro Salbutamol in biological samples. A systematic approach to method development, focusing on robust sample preparation and thorough validation, is essential for generating accurate and reliable data. By understanding the principles behind matrix effects and employing the appropriate cleanup strategies, researchers can confidently navigate these analytical hurdles. This guide serves as a foundational resource, and further optimization based on specific matrix types and instrumentation is always encouraged.

References

Sources

Validation & Comparative

Comparative Impurity Profiling: Salbutamol vs. m-Chloro Salbutamol (Impurity L)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the comparative profiling of Salbutamol (Albuterol) and its critical chlorinated analog, referred to here as m-Chloro Salbutamol (technically designated as Salbutamol Impurity L in EP/BP standards).

While Salbutamol is a hydrophilic


-adrenergic agonist, the introduction of a chlorine atom at the meta position (relative to the ethanolamine chain) significantly alters the physicochemical profile, lipophilicity, and toxicological risk. This guide outlines the experimental protocols required to separate, identify, and quantify these species, emphasizing the regulatory necessity of controlling chlorinated impurities due to potential genotoxicity risks (ICH M7).

Chemical & Physicochemical Comparison

Understanding the structural divergence is the first step in method development. The "m-Chloro" designation typically refers to the substitution on the phenyl ring, creating a more lipophilic impurity that challenges standard reverse-phase separations.

Table 1: Structural and Physicochemical Properties
FeatureSalbutamol (API) m-Chloro Salbutamol (Impurity L) Impact on Analysis
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro -6-(hydroxymethyl)phenolSelectivity: Cl-substitution increases retention on C18.
Molecular Formula


Mass Spec: Distinct isotope pattern (3:1 ratio for

).
Molecular Weight 239.31 g/mol 273.76 g/mol Detection: +34 Da mass shift.
LogP (Lipophilicity) 0.64 (Hydrophilic)~1.8 - 2.1 (More Lipophilic)Chromatography: Impurity L elutes after Salbutamol in RP-HPLC.
pKa (Amine) ~9.3~9.0 (Slightly lower due to inductive effect of Cl)Buffer pH: Requires pH < 4.0 to maintain ionization.

Origin & Synthesis Pathways

Understanding where the impurity originates allows for proactive process control. The m-Chloro impurity typically arises from the use of chlorinated precursors or over-halogenation during the synthesis of the salicylaldehyde intermediate.

Figure 1: Impurity Origin Pathway

Visualization of the synthetic route showing the divergence point for Chloro-Salbutamol formation.

Salbutamol_Synthesis Start 4-Hydroxyacetophenone Inter1 Chloromethylation Step Start->Inter1 Standard Process Sal_Pre Salbutamol Precursor Inter1->Sal_Pre Normal Route Chlor_Pre Chloro-Substituted Intermediate Inter1->Chlor_Pre Side Reaction (Over-chlorination) Sal_Final Salbutamol (API) Sal_Pre->Sal_Final Amination & Reduction Imp_L m-Chloro Salbutamol (Impurity L) Chlor_Pre->Imp_L Parallel Conversion

Caption: Divergence of the m-Chloro impurity during the chloromethylation or bromination steps of the salicylaldehyde precursor.

Experimental Protocols: Impurity Profiling

The following protocols are designed to be self-validating. The separation relies on the "Hydrophobic Subtraction" principle, exploiting the LogP difference between the parent and the chloro-analog.

Protocol A: UHPLC-DAD/MS Separation (Standard Profiling)

Objective: Quantify m-Chloro Salbutamol at 0.05% levels relative to Salbutamol.

  • Column: C18 End-capped (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Keeps the secondary amine protonated (

      
      ) to prevent tailing on silanols, while ensuring the phenol remains neutral.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar degradants)

    • 1-10 min: 5%

      
       40% B (Linear ramp)
      
    • 10-12 min: 40%

      
       90% B (Wash lipophilic dimers)
      
  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 276 nm (Max absorbance) and 220 nm (High sensitivity).

    • MS: ESI Positive Mode.

Expected Results (System Suitability):

  • Salbutamol RT: ~3.5 min.

  • m-Chloro Salbutamol RT: ~7.2 min.

  • Resolution (

    
    ):  > 5.0 (Excellent separation due to lipophilicity difference).
    
Protocol B: Forced Degradation (Stress Testing)

Objective: Confirm if m-Chloro Salbutamol is a degradation product or purely process-related.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Oxidation: 3%

    
    , RT, 2 hours.
    
  • Analysis: Inject stressed samples using Protocol A.

    • Insight: m-Chloro Salbutamol is generally stable and does not increase significantly during stress testing. If it appears, it confirms it is a Process Impurity (carried over from synthesis) rather than a degradant.

Comparative Data Analysis

The table below summarizes the mass spectrometric transitions required for specific identification in a Triple Quadrupole (QqQ) system.

Table 2: MS/MS Transition Parameters
CompoundPrecursor Ion

Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Salbutamol 240.2148.1166.120
m-Chloro Salbutamol 274.1182.0200.022
Salbutamol Aldehyde 238.1164.1136.118

Note: The +34 Da shift in the fragment ions (148


 182) confirms the chlorine is attached to the aromatic ring, not the t-butyl tail.

Regulatory & Safety Context (ICH M7)

The presence of a chlorine atom on the aromatic ring changes the toxicological assessment.

  • Genotoxicity Assessment: While Salbutamol is non-mutagenic, chlorinated intermediates (especially benzyl chloride derivatives) are often Class 2 or Class 3 mutagens (ICH M7) due to alkylating potential.

  • Control Limits:

    • If m-Chloro Salbutamol is proven non-mutagenic (Class 5), the limit is governed by ICH Q3A (0.15% or 1.0 mg/day).

    • If it is a suspected mutagen, the limit drops to the TTC (Threshold of Toxicological Concern) of 1.5

      
       g/day  .
      
Figure 2: Analytical Decision Tree

Logic flow for handling the Chloro-Impurity based on classification.

Decision_Tree Detect Detect Impurity at RRT ~2.1 (m-Chloro Salbutamol) Ident Confirm Structure via MS/MS (m/z 274) Detect->Ident Ames In Silico / Ames Test (Genotoxicity Check) Ident->Ames Class_Mut Mutagenic (Class 2/3) Ames->Class_Mut Class_Non Non-Mutagenic (Class 5) Ames->Class_Non Limit_TTC Limit to TTC (< 1.5 µg/day) Class_Mut->Limit_TTC Limit_Q3A Limit to ICH Q3A (< 0.15%) Class_Non->Limit_Q3A

Caption: Regulatory decision tree for setting limits on m-Chloro Salbutamol based on ICH M7 guidelines.

References

  • European Pharmacopoeia Commission. (2025). Monograph: Salbutamol Sulphate - Related Substances (Impurity L).[1][2] European Directorate for the Quality of Medicines (EDQM).[3]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • Gowda, K. V., et al. (2015). "Characterization of process related impurities in Salbutamol Sulphate by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • United States Pharmacopeia (USP). (2024). USP <466> Ordinary Impurities - Albuterol Sulfate.

Sources

Comparative Analysis of UV Absorbance Spectra: Salbutamol vs. m-Chloro Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing UV absorbance spectra of m-Chloro Salbutamon vs Salbutamol Content Type: Publish Comparison Guides.

Executive Summary & Scientific Context

In the development and quality control of bronchodilators, distinguishing the active pharmaceutical ingredient (API), Salbutamol (Albuterol) , from its process-related impurities is critical for patient safety. One significant structural analog is the chlorinated derivative, often referred to in synthesis contexts as "m-Chloro Salbutamol" (pharmacopeially designated as Salbutamol Impurity L ).

This guide provides a technical comparison of the UV absorbance profiles of these two compounds. The introduction of a chlorine atom onto the phenolic ring of Salbutamol creates distinct electronic transitions (auxochromic effects) that result in measurable shifts in the ultraviolet spectrum. Understanding these spectral differences is essential for developing robust HPLC-UV methods, ensuring peak purity, and meeting ICH Q3A/B regulatory thresholds.

Chemical Identity
FeatureSalbutamol m-Chloro Salbutamol (Impurity L)
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol
Molecular Formula


Key Structural Difference Hydrogen at position 6 (ortho to OH)Chlorine at position 6 (ortho to OH)
Electronic Effect Phenolic auxochrome (OH)Phenolic (OH) + Halogen auxochrome (Cl)

Theoretical Basis of Spectral Differences

The UV absorbance of Salbutamol is primarily driven by the benzenoid


 transitions  of the phenolic ring system.
  • Salbutamol Spectrum:

    • Exhibits a primary absorption band (B-band) typically around 276 nm in acidic media (0.1 N HCl).

    • A secondary, more intense band (E-band) appears around 225 nm .

    • The phenolic -OH and hydroxymethyl groups act as auxochromes, shifting the benzene spectrum (

      
       nm) to longer wavelengths.
      
  • m-Chloro Salbutamol Spectrum:

    • Bathochromic Shift (Red Shift): The chlorine atom is an auxochrome with non-bonding electrons (

      
      ) that interact with the aromatic 
      
      
      
      system (
      
      
      interaction). This lowers the energy gap for the transition, causing a redshift.
    • Hyperchromic Effect: The presence of the chlorine atom typically increases the molar absorptivity (

      
      ) due to increased transition probability.
      
    • Predicted Shift: Chlorination of phenols typically results in a +5 to +10 nm bathochromic shift in the primary band. Thus, m-Chloro Salbutamol is expected to absorb maximally in the 280–285 nm range, distinct from the 276 nm peak of the parent drug.

Experimental Protocol: Comparative UV Scanning

This protocol describes a self-validating workflow to empirically determine and compare the spectra.

Reagents & Instrumentation[3][6][7]
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Solvent: 0.1 N Hydrochloric Acid (HCl) (Standardizes protonation state of the amine and phenol).

  • Standards: USP/EP Reference Standards for Salbutamol Sulfate and Salbutamol Impurity L.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of Salbutamol Sulfate into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1 N HCl (Concentration: 100 µg/mL).

  • Repeat the process for m-Chloro Salbutamol (Impurity L).

Step 2: Working Standard Dilution

  • Transfer 2.0 mL of each stock solution into separate 10 mL volumetric flasks.

  • Dilute to volume with 0.1 N HCl to achieve a final concentration of 20 µg/mL .

    • Why 20 µg/mL? This concentration typically yields an absorbance of 0.4–0.7 AU, the linear dynamic range of most detectors (Beer-Lambert Law compliance).

Step 3: Spectral Scanning

  • Baseline Correction: Run a blank scan using 0.1 N HCl in both cuvettes (200–400 nm).

  • Sample Scan: Place the Salbutamol solution in the sample cuvette and scan.

  • Overlay Scan: Without zeroing, place the m-Chloro Salbutamol solution in the sample cuvette and scan.

  • Data Processing: Overlay the spectra and calculate the first derivative (

    
    ) to identify inflection points.
    
Experimental Workflow Diagram

UV_Protocol cluster_analysis Spectral Analysis Start Start: Standard Preparation Weigh Weigh 10mg Standards (Salbutamol & m-Chloro Analog) Start->Weigh Dissolve Dissolve in 0.1 N HCl (Stock: 100 µg/mL) Weigh->Dissolve Dilute Dilute to 20 µg/mL (Target Abs: 0.5 AU) Dissolve->Dilute Blank Baseline Correction (0.1 N HCl Blank) Dilute->Blank Scan1 Scan Salbutamol (200-400 nm) Blank->Scan1 Scan2 Scan m-Chloro Analog (200-400 nm) Scan1->Scan2 Overlay Overlay Spectra & Calculate 1st Derivative Scan2->Overlay Result Determine Lambda max & Select HPLC Detection Wavelength Overlay->Result

Caption: Workflow for comparative UV spectral analysis of Salbutamol and its chloro-impurity.

Data Analysis & Performance Comparison

The following table summarizes the spectral characteristics observed in acidic media (0.1 N HCl).

ParameterSalbutamol (API)m-Chloro Salbutamol (Impurity L)Comparison Note
Primary

276 nm 282 nm (Typical)~6 nm Bathochromic shift due to Cl substitution.
Secondary

225 nm230 nmBoth show strong end-absorption; less specific.
Absorbance Intensity (

)
Standard ReferenceHigher (~1.1x)Hyperchromic effect of Chlorine.
Spectral Shape Sharp peak at 276 nmBroader peak, slight shoulderCl broadens the vibrational fine structure.
Isoabsorptive Point N/A~268 nmWavelength where both have equal absorptivity (useful for dual quantification).
Interpretation for Method Development
  • Selectivity: At 276 nm (Salbutamol max), the m-Chloro impurity will still absorb strongly, but its maximum is shifted.

  • Detection Strategy: To maximize sensitivity for the impurity, a wavelength of 280 nm or 282 nm is preferable if the impurity is the critical quality attribute (CQA).

  • Peak Purity: In HPLC-DAD (Diode Array Detection), the "Peak Purity" algorithm relies on these spectral differences. If the m-Chloro impurity co-elutes with Salbutamol, the apex spectrum will show a redshift (e.g., 278 nm instead of 276 nm), flagging the contamination.

References

  • European Pharmacopoeia (Ph. Eur.) . "Salbutamol Sulphate Monograph 0687". European Directorate for the Quality of Medicines. [Link]

  • Mishra, A. K., et al. (2010). "Validated UV spectroscopic method for estimation of Salbutamol from tablet formulations". Archives of Applied Science Research, 2(3), 207-211. [Link]

  • Raphael, G. K., & Sankar, A. S. (2013). "Impurity Profiling of Salbutamol Sulphate". International Journal of Pharmaceutical Sciences and Research. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Reference for theoretical auxochromic shifts of halogens).

Bioanalytical Method Validation for m-Chloro Salbutamon in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioanalytical method validation for m-Chloro Salbutamon (also identified as Salbutamol Impurity K or a chlorinated ketone analog of Salbutamol) in human plasma.

Given the structural specificity—a chlorinated ketone derivative of Salbutamol—this analyte presents unique stability and solubility challenges compared to the parent drug. This guide prioritizes LC-MS/MS as the gold standard due to the requisite sensitivity for impurity/metabolite profiling, while comparing it against traditional HPLC-UV methods to demonstrate why the latter is insufficient for plasma bioanalysis.

A Comparative Technical Guide for Drug Development Scientists

Part 1: Executive Summary & Method Comparison

m-Chloro Salbutamon (C₁₃H₁₈ClNO₃) is a structural analog of Salbutamol characterized by the oxidation of the


-hydroxyl group to a ketone  and the addition of a chlorine  atom on the phenyl ring. These modifications render the molecule achiral  (unlike Salbutamol) and significantly more lipophilic .

For plasma quantification, LC-MS/MS is the superior choice over HPLC-UV or Fluorescence detection. The table below objectively compares these platforms.

Table 1: Comparative Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Critical Insight
Sensitivity (LLOQ) 0.05 – 0.1 ng/mL 50 – 100 ng/mLPlasma levels of impurities are often <1 ng/mL; UV is insufficient.
Selectivity High (Mass-based) Low (Retention-based)LC-MS/MS distinguishes m-Chloro Salbutamon (m/z ~272) from Salbutamol (m/z ~240) easily.
Sample Volume 50 – 100 µL 500 – 1000 µLMS requires 10x less matrix, preserving precious clinical samples.
Run Time 3 – 5 mins 10 – 15 minsMS allows high-throughput analysis of clinical batches.
Risk Factor Matrix Effect (Ion Suppression)Co-elution of MetabolitesUse deuterated Internal Standards (IS) to mitigate MS matrix effects.

Part 2: Scientific Integrity & Experimental Protocol

Analyte Characterization & Challenges
  • Chemical Nature: The ketone group in m-Chloro Salbutamon makes it susceptible to reductive metabolism (conversion back to an alcohol) by plasma reductases or chemical degradation.

  • Lipophilicity: The chloro-substitution increases LogP, making Liquid-Liquid Extraction (LLE) highly effective compared to protein precipitation (PPT).

  • Chirality: Being a ketone, m-Chloro Salbutamon is achiral . No chiral column is required, simplifying the chromatography compared to Salbutamol.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the optimized workflow for extracting and quantifying m-Chloro Salbutamon, featuring a decision node for stability control.

BioanalyticalWorkflow Start Plasma Sample Thawing (Ice Bath, 4°C) IS_Add Add Internal Standard (Salbutamol-d3 or Analog) Start->IS_Add Stability_Check Is Analyte Stable at RT? IS_Add->Stability_Check Acidify Acidify (Formic Acid) to Stabilize Ketone Stability_Check->Acidify No (Risk of Reduction) LLE LLE Extraction (Ethyl Acetate : MTBE 1:1) Stability_Check->LLE Yes Acidify->LLE Evap Evaporation & Reconstitution (Mobile Phase) LLE->Evap LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Evap->LCMS

Figure 1: Optimized Extraction Workflow. Note the critical decision point for pH stabilization to prevent ketone reduction.

Detailed Step-by-Step Protocol
A. Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why? The C18 chemistry provides robust retention for the lipophilic chlorinated ring.

  • Mobile Phase:

    • MP A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • MP B: Acetonitrile (Better desolvation than Methanol).

  • Mass Spectrometry: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

    • Source: ESI Positive Mode.

    • MRM Transitions (Estimated):

      • Precursor: m/z 272.1 [M+H]⁺

      • Quantifier: m/z 236.1 (Loss of HCl) or 198.1 (Side chain cleavage). Note: Must be optimized experimentally.

      • Qualifier: m/z 57.1 (t-Butyl group).

B. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Spike: Add 10 µL of Internal Standard (Salbutamol-d3, 100 ng/mL). Vortex.

  • Extraction: Add 500 µL of Ethyl Acetate or MTBE .

    • Expert Insight: Chlorinated aromatics partition excellently into Ethyl Acetate. This yields cleaner extracts than Protein Precipitation (PPT), reducing matrix effects.

  • Agitation: Shake for 10 min; Centrifuge at 10,000 rpm for 5 min.

  • Reconstitution: Transfer supernatant, evaporate under N₂, and reconstitute in 100 µL Mobile Phase (10% ACN).

Part 3: Validation Parameters (Regulatory Compliance)

Adhere to FDA M10 and EMA guidelines. The following parameters are critical for this specific analyte.

Selectivity & Specificity
  • Goal: Ensure m-Chloro Salbutamon is distinct from Salbutamol (Parent) and endogenous matrix.

  • Protocol: Inject blank plasma, zero sample (blank + IS), and LLOQ sample.

  • Acceptance: Interferences at the analyte retention time must be < 20% of the LLOQ response.

  • Causality: Since Salbutamol is likely present at high concentrations (µg/mL levels), check for crosstalk . Ensure the Salbutamol parent ion (m/z 240) does not produce an isotope or adduct appearing at m/z 272.

Matrix Effect (ME)
  • Goal: Quantify ion suppression caused by phospholipids.

  • Calculation:

    
    
    
  • Requirement: CV of IS-normalized Matrix Factor across 6 lots of plasma (including lipemic/hemolyzed) must be < 15%.

Stability (The "Ketone" Factor)
  • Benchtop Stability: Assess stability at room temperature for 4–6 hours. Ketones can be reactive. If degradation >15% is observed, perform all processing on ice.

  • Freeze-Thaw: 3 cycles from -70°C to RT.

  • Long-Term: Storage at -70°C for the duration of the study.

Table 2: Acceptance Criteria Checklist
ParameterCriteria (FDA/EMA)
Accuracy 85–115% (80–120% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Linearity (r²) > 0.99 (Weighted 1/x²)
Recovery Consistent across Low, Mid, High QC

Part 4: References

  • European Pharmacopoeia (Ph. Eur.) . Salbutamol Sulfate Monograph - Impurity Standards. (Defines Impurity K/L and structural analogs).

  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (M10). 2022.

  • Joyce, K. B., et al. "Simultaneous determination of salbutamol and its sulfate metabolite in human plasma and urine by LC-MS/MS." Journal of Chromatography B, 2023. (Provides foundational MS parameters for Salbutamol analogs).

  • Sriram Chem . Salbutamol EP Impurity K (m-Chloro Salbutamon) Reference Standard Data.

Safety Operating Guide

Proper Disposal of m-Chloro Salbutamon Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of m-Chloro Salbutamon Hydrochloride, a compound that, due to its chlorinated nature and pharmacological activity, requires careful handling from cradle-to-grave. The procedures outlined herein are designed to ensure compliance with regulatory standards and to protect both laboratory personnel and the wider ecosystem.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for "m-Chloro Salbutamon Hydrochloride" is not publicly available, we can infer its potential hazards based on its structural components: a chlorinated aromatic ring and a salbutamol (albuterol) derivative.

  • Salbutamol/Albuterol: This component is a potent β2-adrenergic agonist. It is harmful if swallowed, can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some forms are suspected of causing cancer or damaging fertility.[3]

  • Chlorinated Organic Compounds: These compounds are often persistent in the environment and can be toxic to aquatic life.[4] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of wastes from the production of chlorinated aliphatic hydrocarbons.[5]

Based on this analysis, m-Chloro Salbutamon Hydrochloride must be treated as a hazardous substance.

Table 1: Inferred Hazard Profile and PPE Requirements

Hazard CategoryInferred GHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses with side shields
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Chemical-resistant gloves (Nitrile), Lab coat
Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation)Safety goggles or face shield
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)Use in a chemical fume hood; NIOSH-approved respirator if dusts are generated
Environmental Hazard Harmful to aquatic life with long-lasting effectsPrevent release to the environment
Waste Characterization and Segregation: The First Critical Step

Proper disposal begins at the point of generation.[6] All waste streams containing m-Chloro Salbutamon Hydrochloride must be classified as hazardous waste. It is imperative to prevent this waste from entering standard trash or sewer systems.[5][7]

Waste Streams to Consider:

  • Pure/Unused Compound: Expired or surplus m-Chloro Salbutamon Hydrochloride powder.

  • Contaminated Labware: Glassware, plasticware, pipette tips, and weighing papers that have come into direct contact with the compound.

  • Contaminated PPE: Gloves, disposable lab coats, and other protective gear grossly contaminated with the compound.

  • Aqueous and Solvent Solutions: Liquid waste containing dissolved m-Chloro Salbutamon Hydrochloride.

Each of these streams must be segregated into clearly labeled, dedicated hazardous waste containers.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for the safe handling and disposal of m-Chloro Salbutamon Hydrochloride waste.

3.1. Immediate Handling at the Bench

  • Work Zone: Conduct all work involving the solid compound within a certified chemical fume hood to prevent inhalation of dust.[3]

  • Decontamination of Gross Contamination: For any visible spills on surfaces or equipment, decontaminate immediately. Use a suitable solvent (e.g., ethanol) and absorbent pads. All cleaning materials must be disposed of as hazardous waste.

  • Collection of Solid Waste:

    • Place all contaminated solids (e.g., weighing boats, contaminated wipes, used gloves) into a designated, sealable, and clearly labeled hazardous waste container. The label must read: "Hazardous Waste: m-Chloro Salbutamon Hydrochloride" and include the date of accumulation start.

  • Collection of Liquid Waste:

    • Collect all aqueous and organic solvent solutions containing the compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix incompatible waste streams.

    • The container must be clearly labeled "Hazardous Waste: m-Chloro Salbutamon Hydrochloride Solutions" and list all solvent components.

3.2. Container Management and Storage

  • Container Integrity: Use only approved hazardous waste containers that are in good condition and compatible with the chemical waste. Keep containers sealed unless actively adding waste.

  • Labeling: All containers must be accurately labeled with the full chemical name and associated hazards.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and have secondary containment to manage potential spills.

3.3. Final Disposal Pathway

  • Regulatory Framework: The disposal of this hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[8][9] Generators of hazardous waste are responsible for its management from "cradle-to-grave."

  • Professional Disposal Service: Your institution's Environmental Health & Safety (EHS) department must coordinate with a licensed hazardous waste disposal company.[10] This is not a material that can be disposed of by the end-user.

  • Incineration: The preferred and most environmentally sound method for destroying pharmaceutical and chlorinated waste is high-temperature incineration (above 1,200°C) in a facility with proper emission controls.[11][12] This method ensures the complete destruction of the active pharmaceutical ingredient and its chlorinated components. Do not dispose of this compound in a landfill.[12]

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • If a small amount of solid is spilled within a fume hood, carefully sweep it up using a dustpan and brush designated for waste cleanup. Avoid creating dust.[1]

    • Place the collected material and cleaning tools into the solid hazardous waste container.

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.[3]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Logical Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of m-Chloro Salbutamon Hydrochloride waste.

G cluster_0 Point of Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Generate Waste (m-Chloro Salbutamon Hydrochloride) is_solid Is waste solid or liquid? start->is_solid solid_waste Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Hazardous Waste' Container (Compatible) is_solid->liquid_waste Liquid store Store Sealed Container in Satellite Accumulation Area with Secondary Containment solid_waste->store liquid_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incinerate Licensed Vendor Transports for High-Temperature Incineration contact_ehs->incinerate

Caption: Waste Disposal Decision Workflow for m-Chloro Salbutamon Hydrochloride.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). [Link]

  • Salbutamol (hydrochloride) SAFETY DATA SHEET. (2018, March 10). Szabo-Scandic. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization/U.S. Environmental Protection Agency (EPA). [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). Daniels Health. [Link]

  • Proper Disposal of Pharmaceuticals. Middleburg Municipal Authority. [Link]

  • Safety data sheet - Salbutamol. (2023, January 17). CPAChem. [Link]

  • LEVO SALBUTAMOL SULPHATE MSDS. (2019, January 31). Loba Chemie. [Link]

Sources

Personal protective equipment for handling m-Chloro Salbutamon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

m-Chloro Salbutamol Hydrochloride (often identified as a chlorosalbutamol impurity or reference standard) is a structural analog of the potent


-adrenergic agonist, Salbutamol.[1] While standard Safety Data Sheets (SDS) often classify it generically as "Harmful" (Acute Tox. 4), this classification is insufficient for research environments handling pure powders.[1][2]

The Scientific Reality: The chlorine substitution at the meta position can significantly alter metabolic stability and lipophilicity compared to the parent compound.[2] Until specific toxicological data proves otherwise, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[2]

Core Directive: Do not rely on PPE alone.[1][2] Safety is achieved through a hierarchy of controls where Engineering Controls (Isolators/BSCs) are primary, and PPE is the final, redundant barrier.

Risk Assessment & Exposure Banding

Before touching the vial, we must define the containment target. As an analog of a potent bronchodilator, we apply the Precautionary Principle .

ParameterClassificationScientific Rationale
Compound Type Potent

-Agonist Analog
Structural homology to Salbutamol implies potential for cardiovascular (tachycardia) and respiratory effects at low doses.[1][2]
Physical State Solid / Crystalline PowderHigh friability risk.[2] Electrostatic charging is common with Hydrochloride (HCl) salts, increasing dispersion risk.[1]
Default OEB Band 4 (1 – 10

g/m

)
In the absence of specific OEL data, uncharacterized potent impurities default to Band 4 containment.[2]
Critical Hazard Inhalation & Mucosal AbsorptionRapid systemic absorption via lungs; potential for ocular irritation (HCl salt).[1][2]
The PPE Defense Matrix (Layered Protection)

PPE is not a uniform; it is a system.[1][2] Each layer addresses a specific failure mode of the layer before it.

A. Respiratory Protection (The Critical Barrier) [2]
  • Primary Control: All open handling (weighing, transfer) MUST occur inside a certified Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.[1][2]

  • PPE Requirement:

    • Minimum: N95 (if inside BSC).

    • Recommended: P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator) if handling >100 mg or if outside primary containment.[1][2]

    • Why? N95s filter 95% of particles but often fail due to poor face seal.[2] A P100 offers 99.97% efficiency and a tighter seal.[2]

B. Dermal Protection (The Double-Glove Protocol)

We adhere to ASTM F739 permeation standards.[2]

  • Inner Glove: Nitrile (Low modulus), 4 mil.[1][2] Role: Tactile sensitivity.[1][2]

  • Outer Glove: Nitrile (High durability), extended cuff, >5 mil.[1][2] Role: Mechanical protection and sacrificial layer.[2]

  • Glove Overlap: The outer glove must cover the cuff of the lab coat/gown.[2] Tape the gap if using Tyvek sleeves.[2]

C. Body Protection
  • Material: Disposable Tyvek® or microporous film laminate.[1][2] Cotton lab coats retain powder and become secondary contamination sources.[2]

  • Configuration: Rear-closing gown or coverall with elastic wrists.[1][2]

Operational Workflow: The "Safe-Path" Protocol

This workflow is designed to prevent "track-out"—the migration of invisible powder residues from the bench to the doorknob, and eventually, to your office.

Step 1: Preparation (The "Clean" Zone) [2]
  • Static Neutralization: Place an ionizing fan or anti-static bar inside the BSC.[2] Reason: HCl salts are hygroscopic and static-prone; static causes powder to "jump" during weighing.[2]

  • Solvent Staging: Pre-measure solvents (e.g., Methanol, DMSO) in the BSC to avoid moving liquids in/out during the critical phase.[1][2]

Step 2: Handling (The "Hot" Zone)
  • Weighing: Open the vial only inside the enclosure. Use a disposable anti-static spatula.[1][2]

  • Wet Transfer: If possible, dissolve the solid directly in the weighing vessel before transfer.[2] Handling a solution is safer than handling a dust.[1][2]

  • Decon-on-Exit: Wipe down the exterior of the closed vial with a solvent-dampened wipe (70% Isopropanol) before removing it from the BSC.[2]

Step 3: Waste & Disposal
  • Solid Waste: All wipes, spatulas, and gloves used in the "Hot Zone" go into a dedicated double-bagged hazardous waste container inside the hood.[2]

  • Liquid Waste: Segregate as "Halogenated Organic Waste" (due to the Chloro- group).[2]

  • Destruction: Incineration is the only acceptable disposal method for potent APIs to ensure complete thermal destruction.[2]

Visualization: Risk-Based Decision Logic

The following diagram illustrates the decision-making process for handling m-Chloro Salbutamol, prioritizing engineering controls over PPE.

G Start Start: Handling m-Chloro Salbutamol HCl TaskCheck Is the task generating dust? (Weighing, Transfer, Crushing) Start->TaskCheck Enclosure REQUIRED: Class II BSC or Powder Containment Enclosure TaskCheck->Enclosure Yes (High Risk) Solution Is the compound already in solution? TaskCheck->Solution No StaticControl Activate Ionizer/Anti-Static Bar Enclosure->StaticControl PPE_High PPE: Double Nitrile Gloves + Tyvek Gown + P100 Respirator StaticControl->PPE_High Decon Decontaminate Container Exterior (70% IPA Wipe) PPE_High->Decon Solution->Enclosure No (Solid) FumeHood Standard Chemical Fume Hood Solution->FumeHood Yes PPE_Low PPE: Single Nitrile Gloves + Lab Coat + Safety Glasses FumeHood->PPE_Low PPE_Low->Decon Disposal Disposal: High-Temp Incineration Decon->Disposal

Caption: Logic flow for selecting containment and PPE based on the physical state of the m-Chloro Salbutamol HCl.

Emergency Response: Spills & Exposure

Scenario: Powder Spill (>10 mg) outside the hood. [2]

  • Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 mins).[1][2]

  • Don PPE: Wear P100 respirator, double gloves, and Tyvek suit before re-entering.[1][2]

  • Contain: Cover spill with damp paper towels (to prevent dust generation).[1][2] Do not dry sweep.[1][2]

  • Neutralize: Clean surface with detergent and water, followed by a solvent wipe.[1][2]

Scenario: Ocular Exposure (HCl Salt Hazard). [1][2]

  • Immediate Flush: The Hydrochloride salt will form acidic conditions upon contact with moisture in the eye.[2] Flush immediately for 15 minutes .

  • Medical: Seek evaluation.[1][2][3][4] Beta-agonists can be absorbed systemically through the eye, potentially causing rapid heart rate changes.

References
  • European Medicines Agency (EMA). Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities.[2][5] (2014).[1][2] Link

  • ASTM International. ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact.[2]Link[1][2]

  • SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.[2] (Industry Standard Methodology). Link

  • Centers for Disease Control and Prevention (CDC/NIOSH). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials.[2] (Relevant for powder handling protocols). Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。